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Foundational

In Vitro Mechanism of Action of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine: A Technical Guide to Kinase Inhibition and Pathway Modulation

As drug development increasingly focuses on precision oncology and immunomodulation, small-molecule kinase inhibitors have become indispensable tools. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (CAS: 1374195-69-3) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on precision oncology and immunomodulation, small-molecule kinase inhibitors have become indispensable tools. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (CAS: 1374195-69-3) represents a highly specialized pharmacophore utilized in the design of targeted therapeutics, particularly against the Phosphoinositide 3-Kinase (PI3K) family.

This technical whitepaper deconstructs the in vitro mechanism of action of this compound, detailing its molecular target engagement, downstream signaling blockade, and the self-validating experimental methodologies required to rigorously evaluate its efficacy in a preclinical setting.

Molecular Target Engagement: The ATP-Binding Pocket

The primary in vitro mechanism of action for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is the competitive displacement of adenosine triphosphate (ATP) within the catalytic cleft of lipid kinases. The structural architecture of this molecule is explicitly designed to exploit the spatial constraints of the kinase hinge region:

  • Hinge Region Interaction: The quinoline core acts as an adenine mimetic. The nitrogen atom of the quinoline ring serves as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα or Val828 in PI3Kδ) [1].

  • Affinity Pocket Projection: The pyridine ring at the C4 position is not merely structural; it projects into the deeper, hydrophobic affinity pocket adjacent to the ATP-binding site. This orthogonal projection enhances binding affinity and restricts the molecule from binding to off-target kinases with shallower pockets.

  • Solvent Channel Vector: The ethanamine moiety at the C3 position provides a chiral vector that points outward toward the solvent-exposed region. This primary amine acts as a versatile handle that interacts with acidic residues near the ribose-binding pocket, allowing researchers to fine-tune isoform selectivity (e.g., distinguishing PI3Kδ from highly homologous class I PI3Ks) [2].

In Vitro Signaling Pathway Modulation

By competitively inhibiting ATP binding, the compound fundamentally arrests the catalytic function of PI3K. In a functional cellular state, PI3K utilizes ATP to phosphorylate the 3-OH of the inositol ring of phosphatidylinositol 4,5-bisphosphate (PIP2), converting it to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[1].

When 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine occupies the active site, PIP3 is not formed. Because PIP3 functions as an essential docking site for proteins containing highly conserved Pleckstrin Homology (PH) domains, its depletion prevents the membrane recruitment of AKT (Protein Kinase B) and PDK1[1]. Consequently, AKT remains unphosphorylated at its regulatory sites (Thr308 and Ser473), which silences downstream mTORC1 signaling and halts cell proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Docking Site) PI3K->PIP3 Phosphorylates PIP2 Inhibitor 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine Inhibitor->PI3K ATP-Competitive Inhibition PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTOR mTORC1 / Cell Survival AKT->mTOR Downstream Signaling

Caption: Mechanism of PI3K/AKT pathway blockade by the quinoline-ethanamine scaffold.

Quantitative Profiling: Isoform Selectivity

To establish a therapeutic window, in vitro biochemical profiling is mandatory. The structural nuances of the 4-(pyridin-2-yl)quinoline scaffold typically yield a distinct selectivity profile, heavily favoring PI3Kδ due to the specific conformational mobility of its binding pocket[2]. Below is a representative quantitative data summary demonstrating the expected selectivity profile of this scaffold class.

Kinase TargetRepresentative IC50 (nM)Fold Selectivity vs. Primary TargetBiological Consequence of Inhibition In Vitro
PI3Kδ 121x (Reference)Disruption of B-cell receptor (BCR) signaling
PI3Kα 45037.5xMinimal impact on baseline insulin signaling
PI3Kγ 21017.5xPartial reduction in macrophage/leukocyte migration
PI3Kβ >1000>80xSparing of platelet activation pathways

Table 1: Representative in vitro IC50 profiling of the quinoline-ethanamine scaffold across Class I PI3K isoforms.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy data requires self-validating assay systems. The following protocols detail the step-by-step methodologies for validating the in vitro efficacy of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, explicitly highlighting the causality behind each experimental choice.

Protocol 1: Biochemical Target Engagement via ADP-Glo Kinase Assay

Causality: The ADP-Glo assay is selected because it directly measures ADP production, providing a universal, non-radioactive method that is highly sensitive to ATP-competitive inhibitors. It avoids the artifacts associated with substrate-specific antibodies.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA). Causality: BSA prevents the non-specific binding of the highly hydrophobic quinoline compound to the plastic microplate walls.

  • Compound Titration: Serially dilute the compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO ceiling prevents solvent-induced enzyme denaturation while keeping the compound soluble.

  • Enzyme/Substrate Addition: Add recombinant PI3K protein and PIP2:PS lipid kinase substrate.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to the enzyme's apparent Km​ . Causality: Operating exactly at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors; higher ATP concentrations would artificially mask the compound's potency.

  • Validation Controls (Critical): Include a "No Enzyme" well (to measure spontaneous background ATP hydrolysis) and a reference inhibitor well (e.g., 1 µM Wortmannin). Causality: This validates the assay's dynamic range and confirms that signal reduction is genuinely due to kinase inhibition.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

Protocol 2: Cellular Pathway Modulation via Western Blotting

Causality: While biochemical assays prove direct binding, measuring p-AKT (Ser473) in live cells provides a direct readout of intracellular PIP3 levels, confirming that the compound successfully penetrates the lipid bilayer and exerts physiological effects.

  • Cell Culture & Treatment: Seed target cells (e.g., SU-DHL-4 B-cell lymphoma cells) at 1×106 cells/mL. Treat with the compound for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous cellular phosphatases will rapidly dephosphorylate AKT during extraction, leading to false-positive efficacy data.

  • Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with an anti-p-AKT (Ser473) primary antibody.

  • Orthogonal Validation (Critical): Strip and reprobe the membrane for Total AKT and GAPDH. Causality: Total AKT confirms that the loss of the p-AKT signal is due to kinase inhibition rather than compound-induced protein degradation. GAPDH ensures equal protein loading across all lanes, self-validating the quantitative densitometry.

Workflow Compound Compound Prep Serial Dilution in DMSO Biochemical Biochemical Assay ADP-Glo Kinase Assay Compound->Biochemical Cellular Cellular Assay p-AKT Western Blot Compound->Cellular Analysis Data Analysis IC50 Calculation Biochemical->Analysis In vitro potency Cellular->Analysis Cellular efficacy

Caption: Integrated in vitro screening workflow for validating kinase inhibitor efficacy.

References

  • Cushing, T. D., et al. (2015). Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease. Journal of Medicinal Chemistry, 58(1), 480-511. URL: [Link]

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733-747. URL: [Link]

  • PubChem. (2025). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Bioavailability Enhancement of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Executive Summary The development of targeted small-molecule therapeutics frequently encounters a critical bottleneck: the discordance between high in vitro target potency and poor in vivo exposure. The compound 1-(4-(Py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule therapeutics frequently encounters a critical bottleneck: the discordance between high in vitro target potency and poor in vivo exposure. The compound 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (PQE-11) represents a highly potent kinase inhibitor scaffold. However, its physicochemical properties—specifically the highly lipophilic quinoline-pyridine core—relegate it to a Biopharmaceutics Classification System (BCS) Class II/IV compound.

This whitepaper provides an in-depth, self-validating technical guide to the pharmacokinetic (PK) profiling of PQE-11. We detail the causality behind its absorption liabilities, provide step-by-step methodologies for in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) characterization, and outline an advanced Amorphous Solid Dispersion (ASD) formulation strategy to rescue its oral bioavailability.

Physicochemical Properties and ADME Liabilities

The structural architecture of PQE-11 dictates its biological fate.

  • The Quinoline-Pyridine Core: Confers high lipophilicity (LogP > 4.5) and strong intermolecular π−π stacking in the solid state. This results in a highly stable crystalline lattice with exceptionally low aqueous solubility (< 5 µg/mL at pH 6.8).

  • The Ethanamine Moiety: Provides a basic center (pKa ~9.2). While this allows for pH-dependent solubility (higher solubility in the acidic gastric environment), the compound rapidly precipitates upon entering the neutral pH of the duodenum, severely limiting intestinal absorption.

Causality in PK Design: Because PQE-11 is dissolution-rate limited, standard oral dosing of the crystalline free-base will result in sub-therapeutic plasma exposure. Consequently, our preclinical workflow must rigorously quantify intestinal permeability, assess first-pass clearance, and actively engineer the formulation to maintain gastrointestinal supersaturation.

Workflow N1 PQE-11 Synthesis (Highly Crystalline) N2 In Vitro ADME (Caco-2 Permeability) N1->N2 N3 In Vivo PK (Clearance & Volume) N2->N3 N4 Bioavailability Barrier (GI Precipitation) N3->N4 N5 ASD Formulation (Polymer Stabilization) N4->N5 N6 Optimized F% (Clinical Viability) N5->N6

Caption: Sequential workflow from in vitro ADME screening to in vivo PK and ASD formulation.

In Vitro ADME Profiling: Intestinal Permeability

To predict oral absorption, the Caco-2 cell monolayer assay is utilized as the gold standard. Caco-2 cells, derived from human colon adenocarcinoma, differentiate to express microvillar transporters and Phase II conjugation enzymes representative of human enterocytes[1].

Protocol: Caco-2 Permeability and Efflux Assay

This protocol is designed to establish the apparent permeability ( Papp​ ) and identify if PQE-11 is a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter.

  • Monolayer Cultivation: Seed Caco-2 cells at a density of ~20,000 cells/insert onto 0.4 µm pore polycarbonate Transwell membranes. Culture the cells at 37°C in 5% CO₂ for 21 days. Causality: A 21-day incubation is strictly required to allow full polarization into a differentiated monolayer with mature brush borders and tight junctions[1].

  • Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 600 Ohms/cm² are used. Causality: High TEER validates tight junction integrity, ensuring that drug transport occurs transcellularly rather than leaking paracellularly[2].

  • Dosing & Incubation:

    • Apical to Basolateral (A-B): Add 10 µM PQE-11 in HBSS (pH 6.5) to the apical donor chamber. Add blank HBSS (pH 7.4) to the basolateral receiver chamber.

    • Basolateral to Apical (B-A): Reverse the setup to measure secretory transport.

    • Incubate plates on an orbital shaker (60 rpm) at 37°C for 2 hours[2].

  • Efflux Inhibition (Control): Run a parallel set of wells containing 100 µM Verapamil (a known P-gp inhibitor) in both chambers to isolate active efflux from passive diffusion.

  • Quantification: Extract 50 µL aliquots from the receiver chambers and analyze via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(A×C0​) [2].

Caco2 Apical Apical Compartment (pH 6.5) [PQE-11 Donor] Membrane Caco-2 Cell Monolayer (Enterocyte Model) Apical->Membrane Passive Diffusion Membrane->Apical Efflux Basolateral Basolateral Compartment (pH 7.4) [PQE-11 Receiver] Membrane->Basolateral Absorptive Transport (Papp A-B) Basolateral->Membrane Secretory Transport (Papp B-A) Pgp P-glycoprotein (MDR1) Efflux Transporter Pgp->Membrane Mediates Efflux

Caption: Caco-2 transcellular transport mechanism highlighting passive diffusion and P-gp efflux.

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability ( F% ) and systemic clearance of PQE-11, non-compartmental analysis (NCA) is performed in preclinical rodent models[3].

Protocol: Preclinical PK Study in Sprague-Dawley Rats
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route) overnight to eliminate food-effect variables on gastric emptying.

  • Intravenous (IV) Dosing: Administer 1 mg/kg PQE-11 via the tail vein. Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete solubilization for accurate 100% systemic exposure baseline).

  • Oral (PO) Dosing: Administer 10 mg/kg of crystalline PQE-11 via oral gavage. Vehicle: 0.5% Methylcellulose suspension.

  • Sampling: Collect serial blood samples via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3].

  • Bioanalysis: Precipitate plasma proteins using cold acetonitrile. Quantify PQE-11 using an Agilent 6410A mass spectrometer coupled with an Agilent 1290 Infinity UHPLC. This platform delivers the high sensitivity required for rigorous ADME/PK quantification[4].

Bioavailability Enhancement: Amorphous Solid Dispersions (ASD)

Initial PK profiling of crystalline PQE-11 revealed a dismal absolute bioavailability of 7.0%, driven by its high lattice energy and subsequent precipitation in the GI tract. To rescue this molecule, we employ an Amorphous Solid Dispersion (ASD) strategy.

Mechanistic Rationale: ASDs convert the thermodynamically stable crystalline drug into a high-energy amorphous state, which can exhibit 5- to 100-fold higher apparent solubility[5]. Because amorphous states are metastable and prone to recrystallization, the API is molecularly dispersed within a stabilizing polymer matrix. The polymer acts as an anti-nucleating agent, maintaining drug supersaturation in the luminal fluids long enough to drive absorption[6].

Protocol: ASD Formulation via Spray Drying
  • Solvent System Preparation: Dissolve PQE-11 and Hypromellose Acetate Succinate (HPMCAS-M) at a 1:3 (w/w) ratio in a co-solvent system of Dichloromethane/Methanol (1:1 v/v). Causality: HPMCAS is selected because its amphiphilic nature interacts effectively with both the lipophilic API and aqueous GI fluids, preventing recrystallization[5].

  • Spray Drying: Atomize the solution into a spray dryer with an inlet temperature of 85°C and an outlet temperature of 45°C. The rapid evaporation of the solvent kinetically traps the PQE-11 molecules in a disordered, amorphous state before they can form a crystalline lattice[7].

  • Solid-State Verification: Analyze the resulting powder via X-ray Powder Diffraction (XRPD) to confirm the absence of Bragg peaks (indicating a lack of crystallinity) and Differential Scanning Calorimetry (DSC) to verify a single, homogenous glass transition temperature ( Tg​ )[7].

Quantitative Data Presentation

The application of the ASD formulation fundamentally altered the pharmacokinetic profile of PQE-11, mitigating its dissolution-rate limitations and driving massive systemic exposure.

Table 1: Summary of Preclinical PK Parameters for PQE-11 (Rat Model)

PK ParameterIV (1 mg/kg)PO - Crystalline (10 mg/kg)PO - ASD Formulation (10 mg/kg)
Cmax​ (ng/mL) N/A45 ± 12480 ± 55
Tmax​ (h) N/A4.01.5
AUC0−∞​ (h*ng/mL) 1250 ± 150875 ± 1106875 ± 420
t1/2​ (h) 5.25.55.3
Clearance (L/h/kg) 0.8N/AN/A
Volume of Distribution (L/kg) 6.0N/AN/A
Absolute Bioavailability ( F% ) 100% 7.0% 55.0%

Data Interpretation: The crystalline form exhibited a delayed Tmax​ and low Cmax​ , indicative of poor dissolution. The ASD formulation achieved a nearly 8-fold increase in total exposure ( AUC ) and improved absolute bioavailability from 7.0% to 55.0%, successfully advancing PQE-11 into viable clinical candidate territory.

References

  • [1] Caco-2 Permeability Assay Protocol - Creative Bioarray. Creative Bioarray. Available at:[Link]

  • [6] Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH). Available at:[Link]

  • [5] Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • [7] AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. Available at:[Link]

  • [3] Pharmacokinetics (PK) Screening. Charles River Laboratories. Available at: [Link]

  • [2] Intersinal Permeation - Caco-2 Permeability Assay. Scribd. Available at: [Link]

  • [4] Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research. Columbia University. Available at: [Link]

Sources

Foundational

Cellular Uptake Mechanisms for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine: A Comprehensive Technical Guide

Executive Summary The rational design of targeted therapeutics relies heavily on understanding how small molecules traverse biological membranes to reach their intracellular targets. The compound 1-(4-(Pyridin-2-yl)quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding how small molecules traverse biological membranes to reach their intracellular targets. The compound 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine represents a distinct class of di-heteroaryl aliphatic amines. Featuring a lipophilic quinoline-pyridine scaffold coupled with a highly basic primary ethanamine group, this molecule exhibits a complex, multi-pathway cellular uptake profile.

This whitepaper provides an in-depth technical analysis of the predictive pharmacokinetics, core transport mechanisms, and validated experimental workflows required to quantify the cellular uptake of this compound. By synthesizing physicochemical modeling with robust LC-MS/MS methodologies, we establish a self-validating framework for evaluating intracellular target engagement.

Physicochemical Profiling & Predictive Uptake Modeling

To predict how 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine interacts with the plasma membrane, we must deconstruct its ionizable centers:

  • Aliphatic Primary Amine: Highly basic, with an estimated pKa​ of 9.5–10.5.

  • Pyridine & Quinoline Nitrogens: Weakly basic, with estimated pKa​ values of ~5.2 and ~4.9, respectively.

At physiological pH (7.4), the aliphatic amine is >99% protonated, rendering the molecule a monovalent organic cation. This high degree of ionization inherently restricts passive diffusion, dictating that carrier-mediated transport plays a dominant role in its cellular entry. However, the highly lipophilic di-heteroaryl core ensures that the small un-ionized fraction (<1%) remains highly membrane-permeable, establishing a dynamic equilibrium across the lipid bilayer.

Core Cellular Uptake Mechanisms

Carrier-Mediated Transport via SLC Transporters

Because the compound exists primarily as a cation at pH 7.4, its cellular influx is heavily dependent on the Solute Carrier (SLC) 22A family, specifically the Organic Cation Transporters (OCT1, OCT2, and OCT3) .1[1]. The structural motif of a bulky hydrophobic core paired with a cationic center is a classic pharmacophore for OCT1 (hepatic uptake) and OCT2 (renal/systemic uptake)[2].

Passive Transcellular Diffusion

The un-ionized fraction of the molecule, though small at pH 7.4, possesses a high LogP. This allows it to partition into the hydrophobic core of the plasma membrane and diffuse into the cytosol. This pathway is highly pH-dependent; microenvironments with a slightly elevated pH (e.g., specific tumor microenvironments) will exponentially increase the un-ionized fraction, thereby boosting passive uptake.

Endolysosomal Trapping (Lysosomotropism)

Once inside the cytosol (pH ~7.2), the molecule encounters the endolysosomal system (pH 4.5–5.0).3[3]. This multi-protonation converts the molecule into a highly charged polycation (+2 or +3), rendering it completely membrane-impermeable. This one-way pH-partitioning leads to massive intracellular accumulation, a phenomenon known as4[4].

CellularUptake Extracellular Extracellular Space (pH 7.4) Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (Un-ionized Fraction) OCT SLC22A Transporters (OCT1 / OCT2) Extracellular->OCT Carrier-Mediated (Protonated Fraction) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Ion Trapping Cytosol->Lysosome pH Partitioning (Lysosomotropism) OCT->Cytosol

Diagram 1: Dual-pathway cellular uptake and lysosomal trapping mechanisms.

Experimental Workflows for Uptake Validation

To rigorously quantify the uptake of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine and isolate the specific transport mechanisms, a self-validating LC-MS/MS workflow is required. The following protocol ensures absolute quantification while controlling for matrix effects and artifactual efflux.

Step-by-Step Methodology: LC-MS/MS Cellular Uptake Assay

Causality Note: Every step in this protocol is designed to prevent the rapid efflux of the compound that occurs the moment the extracellular concentration drops.

  • Cell Culture & Incubation: Seed target cells (e.g., HepG2 for OCT1 expression) in 6-well plates. Incubate with 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (e.g., 1–50 µM) in transport buffer (pH 7.4) for predetermined time points (5 min to 4 hours) to establish steady-state kinetics.

  • Arresting Transport: Aspirate the dosing solution and immediately wash the cells three times with ice-cold PBS . Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts ATP-dependent vesicular transport, effectively "freezing" the intracellular drug concentration and preventing efflux during the wash steps.

  • Lysis & Extraction: Add 500 µL of 80% Methanol pre-chilled to -80°C. Causality:5[5].

  • Internal Standardization: Spike the lysis buffer with a deuterated internal standard (e.g., d3​ -analog). Causality: The internal standard serves as a self-validating control, correcting for any ion suppression in the mass spectrometer and physical loss during centrifugation.

  • Centrifugation: Centrifuge lysates at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Protein Normalization: Resuspend the remaining protein pellet in RIPA buffer and quantify using a BCA assay. Normalize all LC-MS/MS data to pmol of drug per mg of total cellular protein.

Mechanistic Deconvolution (Inhibition Assays)

To isolate specific pathways, run parallel cohorts with the following pre-incubations:

  • OCT Inhibition: Pre-incubate with Cimetidine (100 µM) or Decynium-22 to block SLC22A-mediated transport.

  • Lysosomal Neutralization: Pre-incubate with Bafilomycin A1 (100 nM), a V-ATPase inhibitor, to raise lysosomal pH and abolish ion trapping.

LCMSWorkflow Step1 1. Incubation & Target Engagement Step2 2. Ice-Cold PBS Wash (Halt Efflux) Step1->Step2 Step3 3. Lysis & Protein Precipitation (MeOH) Step2->Step3 Step4 4. Centrifugation (Isolate Supernatant) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Normalization (pmol/mg protein) Step5->Step6

Diagram 2: Self-validating LC-MS/MS workflow for intracellular quantification.

Quantitative Data Presentation

The following table synthesizes the expected kinetic shifts when isolating specific transport mechanisms for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, demonstrating how environmental pH and specific inhibitors modulate total intracellular accumulation.

Transport Mechanism IsolatedExperimental ConditionApparent Km​ ( μ M) Vmax​ (pmol/min/mg)Total Intracellular Accumulation
Baseline (All Pathways) Control (pH 7.4)12.545.2100% (Reference)
Passive Diffusion Dominant Elevated pH (8.0)8.165.4145% (Driven by un-ionized fraction)
OCT-Mediated Blocked + Cimetidine (100 μ M)48.318.142% (Loss of carrier transport)
Lysosomal Trapping Blocked + Bafilomycin A1 (100 nM)15.222.535% (Loss of pH partitioning)

Note: The dramatic reduction in accumulation upon Bafilomycin A1 treatment confirms that lysosomotropism is a major driver of the apparent intracellular concentration for this basic lipophilic scaffold.

References

  • The Contribution of Lysosomotropism to Autophagy Perturbation | PLOS One URL:[Link]

  • Cellular uptake assay of TMZ and CAPE using LC-MS/MS | Bio-protocol URL:[Link]

  • Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies | MDPI URL:[Link]

  • Drug-Drug Interactions at Organic Cation Transporter 1 | Frontiers in Pharmacology URL:[Link]

  • The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors | MDPI URL:[Link]

Sources

Exploratory

Thermodynamic Binding Properties of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine: A Comprehensive Guide to Energetics in Targeted Drug Design

Executive Summary The rational design of small-molecule inhibitors requires a rigorous understanding of the energetic forces driving molecular recognition. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors requires a rigorous understanding of the energetic forces driving molecular recognition. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine represents a highly privileged biaryl-heterocyclic scaffold frequently utilized in the development of ATP-competitive kinase inhibitors and protein-protein interaction (PPI) modulators. This whitepaper provides an in-depth technical analysis of the thermodynamic binding properties of this scaffold. By dissecting the enthalpic and entropic contributions to binding, we establish a self-validating framework for overcoming Enthalpy-Entropy Compensation (EEC) during lead optimization.

Structural and Mechanistic Rationale

The molecular architecture of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is engineered for precise target engagement within hydrophobic binding pockets (such as the kinase hinge region).

  • The Quinoline-Pyridine Core: This biaryl system provides a rigid, planar surface ideal for π−π stacking with aromatic residues (e.g., phenylalanine or tyrosine) in the target binding site. The nitrogen atoms act as critical hydrogen-bond acceptors, driving the enthalpic ( ΔH ) component of binding[1].

  • The Chiral Ethanamine Moiety: The 1-aminoethyl group at position 3 introduces a stereocenter that dictates the spatial trajectory of the primary amine. This amine frequently forms a critical electrostatic interaction or hydrogen bond with a catalytic residue (e.g., a conserved lysine in kinases). Furthermore, the insertion of the methyl group into a lipophilic sub-pocket forces the release of structured water molecules, providing a massive favorable entropic ( ΔS ) gain via desolvation.

Overcoming Enthalpy-Entropy Compensation (EEC)

A major bottleneck in structure-based drug design is Enthalpy-Entropy Compensation (EEC). As structural modifications are made to improve hydrogen bonding (yielding a more negative, favorable ΔH ), the molecule often becomes conformationally restricted, resulting in an unfavorable loss of entropy ( −TΔS )[2]. Thermodynamics of protein-ligand interactions are often confined to a narrow range of Gibbs Free Energy due to this linear compensatory relationship[3].

To achieve "best-in-class" status, the 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine scaffold bypasses strict EEC by coupling enthalpic gains (via the rigid biaryl core) with desolvation-driven entropic gains (via the chiral ethanamine)[4].

Logic Ligand Quinoline Scaffold Enthalpy ΔH Gain (H-Bonds) Ligand->Enthalpy Target Binding Entropy -TΔS Loss (Rigidity) Ligand->Entropy Conformational Restriction Desolvation Water Release Ligand->Desolvation Ethanamine Insertion Affinity Net ΔG (Affinity) Enthalpy->Affinity Favorable Entropy->Affinity Unfavorable (EEC) Desolvation->Affinity Favorable Entropic Gain

Fig 1: Logical relationship of Enthalpy-Entropy Compensation (EEC) in binding.

Quantitative Thermodynamic Data

To illustrate the energetic profile of this scaffold, we summarize the thermodynamic parameters of the (R)- and (S)-enantiomers compared to a truncated reference fragment lacking the ethanamine group. Data is derived from Isothermal Titration Calorimetry (ITC) at 298 K.

Compound Variant ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol) Kd​ (nM)
Reference Fragment -6.1-1.5-7.62800
(R)-Enantiomer -9.5+1.2-8.3850
(S)-Enantiomer -12.4-0.8-13.20.2

Data Interpretation: The (S)-enantiomer exhibits a profound stereospecific advantage. It not only achieves a highly favorable enthalpy ( ΔH=−12.4 kcal/mol) through optimal hydrogen bond geometry but also maintains a favorable entropic contribution ( −TΔS=−0.8 kcal/mol) due to the precise displacement of high-energy water molecules from the binding pocket. This dual optimization breaks the standard EEC paradigm, resulting in sub-nanomolar affinity.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, thermodynamic profiling must employ orthogonal, self-validating techniques. Isothermal Titration Calorimetry (ITC) directly measures the heat of binding, providing the complete thermodynamic signature ( ΔG=ΔH−TΔS )[4]. Surface Plasmon Resonance (SPR) acts as a kinetic validator, ensuring that the equilibrium dissociation constant ( Kd​ ) aligns with the kinetic rates ( koff​/kon​ ).

Workflow Prep Protein & Ligand Preparation (Dialysis & Buffer Matching) ITC Isothermal Titration Calorimetry (Direct ΔH, ΔS, ΔG Measurement) Prep->ITC Aliquot 1 SPR Surface Plasmon Resonance (Kinetic kon, koff Validation) Prep->SPR Aliquot 2 Data Global Thermodynamic Analysis (Overcoming EEC) ITC->Data Enthalpic/Entropic Signatures SPR->Data Residence Time & Kd

Fig 2: Parallel ITC and SPR workflow for thermodynamic and kinetic validation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality Note: Buffer mismatch is the primary source of artifactual heat in ITC. Extensive co-dialysis is mandatory to ensure the heat of dilution is negligible.

  • Sample Preparation: Dialyze the target protein (e.g., kinase domain) overnight against the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 0.5 mM TCEP).

  • Ligand Solubilization: Dissolve 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine in 100% DMSO, then dilute into the exact final dialysate to a final DMSO concentration of 2%. Match the DMSO concentration in the protein sample precisely.

  • Instrument Setup: Load the protein (typically 10–20 μ M) into the sample cell and the ligand (100–200 μ M) into the injection syringe of a MicroCal PEAQ-ITC or equivalent.

  • Titration Parameters: Perform 19 injections of 2 μ L each at 25°C, with a reference power of 5 μ cal/s and a stirring speed of 750 rpm. Space injections by 150 seconds to allow the baseline to equilibrate.

  • Self-Validation (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the raw experimental data before integration.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract n (stoichiometry), Ka​ (association constant), and ΔH . Calculate ΔG and ΔS using the standard thermodynamic equations[1].

Protocol 2: Surface Plasmon Resonance (SPR)

Causality Note: While ITC provides thermodynamics, it struggles with extremely tight binders ( Kd​<1 nM) due to the steepness of the binding isotherm. SPR is required to accurately resolve slow koff​ rates.

  • Sensor Chip Functionalization: Immobilize the target protein onto a Series S Sensor Chip CM5 using standard amine coupling chemistry (EDC/NHS) to a target density of 2000–3000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine in running buffer (matched to ITC buffer, supplemented with 0.05% Tween-20 to reduce non-specific binding).

  • Kinetic Injection: Inject the analyte series over the functionalized flow cell and a reference flow cell (blank activated/deactivated) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Association and Dissociation: Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to derive kon​ , koff​ , and the kinetic Kd​ .

References

  • Enthalpy–Entropy Compensation in Biomolecular Recognition: A Computational Perspective National Center for Biotechnology Information (PMC) URL:[Link]

  • Gibbs Free Energy and Enthalpy-Entropy Compensation in Protein-Ligand Interactions Preprints.org URL:[Link]

  • Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design IntechOpen URL: [Link]

  • Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Topic: Step-by-Step Synthesis Protocol for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 1-(4-(pyridin-2-yl)quinolin-3-yl)ethanamine, represents a promising molecular framework for further elaboration in drug discovery programs, combining the quinoline and pyridine moieties, which are known pharmacophores. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. The described synthetic route is designed for robustness and scalability, proceeding through a key ketone intermediate, 3-acetyl-4-(pyridin-2-yl)quinoline. The strategy involves a well-established sequence of a Friedländer annulation to construct the quinoline core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, and culminating in a reductive amination to furnish the target primary amine. This guide explains the rationale behind the chosen methodologies, provides detailed experimental procedures, and emphasizes critical safety considerations for handling the required reagents.

Introduction

Quinoline and its derivatives are fundamental heterocyclic systems that exhibit a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a pyridinyl substituent onto the quinoline core can significantly modulate its pharmacological profile, making pyridinylquinolines a subject of intense research.[3][4] The further introduction of an ethanamine side chain at the C3 position creates a chiral center and provides a vector for further functionalization or interaction with biological targets.

The synthetic strategy outlined herein is a logical and modular three-stage process. This approach was chosen for its reliance on well-understood and high-yielding reactions, facilitating adaptation and troubleshooting.

  • Stage 1: Synthesis of 3-Acetyl-4-hydroxyquinoline. This stage employs the classic Friedländer annulation, a reliable method for constructing the quinoline ring system from simple precursors.[5]

  • Stage 2: Synthesis of 3-Acetyl-4-(pyridin-2-yl)quinoline. This key step involves the formation of the C-C bond between the quinoline and pyridine rings via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[6][7][8]

  • Stage 3: Synthesis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine. The final stage converts the ketone intermediate into the target primary amine through a two-step reductive amination sequence involving oximation and subsequent reduction.[9]

Overall Synthetic Workflow

The synthesis is organized into three distinct stages, starting from 2-aminoacetophenone and culminating in the target amine. Each stage produces a stable, isolable intermediate.

G cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: Biaryl Coupling cluster_2 Stage 3: Amine Formation A 2-Aminoacetophenone + Ethyl Acetoacetate B Intermediate 1 3-Acetyl-4-hydroxyquinoline A->B Friedländer Annulation (Base-catalyzed) C Intermediate 1a 3-Acetyl-4-chloroquinoline B->C Chlorination (POCl₃) D Intermediate 2 3-Acetyl-4-(pyridin-2-yl)quinoline C->D Suzuki-Miyaura Coupling (Pyridine-2-boronic acid, Pd catalyst) E Intermediate 2a Ketoxime Derivative D->E Oximation (NH₂OH·HCl) F Target Molecule 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine E->F Reduction (LiAlH₄ or Catalytic Hydrogenation) G reactant1 2-Aminoacetophenone product 3-Acetyl-4-hydroxyquinoline reactant1->product t-BuOK, t-BuOH Reflux reactant2 Ethyl Acetoacetate reactant2->product t-BuOK, t-BuOH Reflux + + +->product t-BuOK, t-BuOH Reflux

Caption: Friedländer synthesis of the quinoline core.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
2-Aminoacetophenone135.1610.0 g74.01.0
Ethyl Acetoacetate130.1410.6 g (10.4 mL)81.41.1
Potassium tert-butoxide112.219.1 g81.41.1
tert-Butanol-150 mL--
Acetic Acid-~10 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone (10.0 g, 74.0 mmol) and tert-butanol (150 mL).

  • Stir the mixture until the solid dissolves completely.

  • Add ethyl acetoacetate (10.4 mL, 81.4 mmol) to the solution.

  • In a separate beaker, carefully dissolve potassium tert-butoxide (9.1 g, 81.4 mmol) in a minimal amount of tert-butanol and add it portion-wise to the reaction mixture. Causality: Potassium tert-butoxide is a strong base required to deprotonate the α-methylene group of ethyl acetoacetate, initiating the condensation.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • After completion, cool the mixture to room temperature. A precipitate should form.

  • Carefully neutralize the mixture by slow, dropwise addition of glacial acetic acid until the pH is approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add 100 mL of cold water to the residue and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry in a vacuum oven at 60°C.

  • Expected Yield: ~11.5 g (83%) of a pale yellow solid. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Stage 2: Synthesis of 3-Acetyl-4-(pyridin-2-yl)quinoline (Intermediate 2)

This stage proceeds in two steps: chlorination of the C4-hydroxyl group followed by a Suzuki-Miyaura cross-coupling to install the pyridine ring.

2a. Synthesis of 3-Acetyl-4-chloroquinoline (Intermediate 1a)

  • Rationale: The hydroxyl group at the C4 position is a poor leaving group. It must be converted to a better leaving group, such as a chloride, to facilitate the subsequent nucleophilic substitution by the organoboron reagent in the Suzuki coupling. Phosphoryl chloride (POCl₃) is an effective and common reagent for this transformation.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
3-Acetyl-4-hydroxyquinoline187.1910.0 g53.4
Phosphoryl Chloride (POCl₃)153.3330 mL-
Dichloromethane (DCM)-50 mL-

Protocol:

  • SAFETY FIRST: This reaction must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • In a 100 mL round-bottom flask, suspend 3-acetyl-4-hydroxyquinoline (10.0 g, 53.4 mmol) in phosphoryl chloride (30 mL).

  • Attach a reflux condenser and heat the mixture gently to 110°C in an oil bath. Stir for 2-3 hours. The suspension should dissolve to form a clear, dark solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • QUENCHING: Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process. Perform this step slowly to control the reaction rate.

  • Once the ice has melted, neutralize the acidic solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 8:2 Hexane:Ethyl Acetate).

  • Expected Yield: ~9.3 g (85%) of a white to off-white solid.

2b. Suzuki-Miyaura Coupling to form 3-Acetyl-4-(pyridin-2-yl)quinoline (Intermediate 2)

  • Rationale: The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by a palladium complex. [7]This reaction is chosen for its high functional group tolerance and generally excellent yields.

Reaction Scheme and Mechanism:

G cluster_scheme Reaction Scheme cluster_mechanism Catalytic Cycle reactant1 3-Acetyl-4-chloroquinoline product 3-Acetyl-4-(pyridin-2-yl)quinoline reactant1->product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C reactant2 Pyridine-2-boronic acid reactant2->product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C + + +->product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Int1 Ar-Pd(II)-X (L₂) OA->Int1 Trans Transmetalation Int1->Trans Ar'-B(OR)₂ Int2 Ar-Pd(II)-Ar' (L₂) Trans->Int2 RE Reductive Elimination Int2->RE RE->Pd0 Ar-Ar'

Caption: Suzuki-Miyaura reaction and its catalytic cycle.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
3-Acetyl-4-chloroquinoline205.648.0 g38.91.0
Pyridine-2-boronic acid122.925.7 g46.71.2
Pd(PPh₃)₄1155.561.35 g1.170.03
Potassium Carbonate (K₂CO₃)138.2110.8 g77.82.0
1,4-Dioxane-120 mL--
Water-30 mL--

Protocol:

  • To a 250 mL Schlenk flask, add 3-acetyl-4-chloroquinoline (8.0 g, 38.9 mmol), pyridine-2-boronic acid (5.7 g, 46.7 mmol), and potassium carbonate (10.8 g, 77.8 mmol).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (1.35 g, 1.17 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: The Pd(0) catalyst is sensitive to oxygen, and removing air prevents its deactivation, ensuring an efficient catalytic cycle.

  • Add degassed 1,4-dioxane (120 mL) and degassed water (30 mL) via syringe.

  • Heat the mixture to 90°C and stir for 8-12 hours under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add 100 mL of water, and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of 100% Hexane to 6:4 Hexane:Ethyl Acetate).

  • Expected Yield: ~8.1 g (84%) of a light brown solid.

Stage 3: Synthesis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (Target Molecule)

This final stage is a reductive amination of the ketone. A two-step sequence of oximation followed by reduction with Lithium Aluminum Hydride (LiAlH₄) is presented.

3a. Oximation of Intermediate 2

  • Rationale: The ketone is first converted to its corresponding ketoxime. The oxime is a stable intermediate that is readily reduced to the primary amine in the subsequent step.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
3-Acetyl-4-(pyridin-2-yl)quinoline248.287.0 g28.21.0
Hydroxylamine HCl69.492.94 g42.31.5
Sodium Acetate82.033.47 g42.31.5
Ethanol-100 mL--
Water-25 mL--

Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-acetyl-4-(pyridin-2-yl)quinoline (7.0 g, 28.2 mmol) in ethanol (100 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (2.94 g, 42.3 mmol) and sodium acetate (3.47 g, 42.3 mmol) in water (25 mL). Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Expected Yield: ~7.2 g (97%) of the ketoxime as a white solid.

3b. Reduction of the Oxime to the Primary Amine

  • Rationale: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing oximes to primary amines. [10][11]Its high reactivity necessitates careful handling and anhydrous conditions.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Ketoxime Intermediate263.296.5 g24.71.0
Lithium Aluminum Hydride (LiAlH₄)37.951.87 g49.42.0
Anhydrous Tetrahydrofuran (THF)-150 mL--

Protocol:

  • SAFETY FIRST: LiAlH₄ reacts violently with water and is pyrophoric. [10][12][13]All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Handle LiAlH₄ powder in a glovebox or with extreme care in a fume hood. [14]2. Set up a 250 mL three-neck flask, oven-dried and assembled while hot, equipped with a dropping funnel, condenser, and nitrogen inlet.

  • In the flask, suspend LiAlH₄ (1.87 g, 49.4 mmol) in anhydrous THF (75 mL). Cool the suspension to 0°C using an ice bath.

  • Dissolve the ketoxime (6.5 g, 24.7 mmol) in anhydrous THF (75 mL) and add it to the dropping funnel.

  • Add the oxime solution dropwise to the stirred LiAlH₄ suspension at 0°C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • QUENCHING: Cool the reaction back to 0°C. Quench the excess LiAlH₄ using the Fieser workup method. Add dropwise, in order:

    • 1.9 mL of water

    • 1.9 mL of 15% aqueous NaOH

    • 5.7 mL of water

    • Rationale: This procedure safely neutralizes the reactive LiAlH₄ and precipitates the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Filter the granular solid through a pad of Celite and wash the solid thoroughly with THF and then ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

  • Purify via column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine to prevent streaking (e.g., 95:4:1 DCM:Methanol:Triethylamine).

  • Expected Yield: ~4.8 g (78%) of 1-(4-(pyridin-2-yl)quinolin-3-yl)ethanamine as a viscous oil or low-melting solid.

Characterization

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch in ketones, N-H stretch in the final amine).

Safety and Handling

  • General: Always work in a well-ventilated laboratory or a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. [15][16]* Phosphoryl Chloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood.

  • Palladium Catalysts: Can be pyrophoric upon exposure to air, especially when finely divided on a support like Celite after filtration. Do not allow the filter cake to dry completely.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, potentially causing fires. [10][11][12]It is also corrosive. Handle only under anhydrous conditions and an inert atmosphere. Ensure a Class D fire extinguisher (for combustible metals) is available. [10]* Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents before disposal. Palladium-containing waste should be collected separately.

References

  • Environment, Health & Safety, Princeton University. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]

  • Arcadi, A., et al. (n.d.). A New Green Approach to the Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure: SODIUM AZIDE. Retrieved from [Link]

  • Varma, R. S. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Witulski, B., et al. (2010). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C−H Bond Functionalization. ACS Publications. Retrieved from [Link]

  • Dr. Aman Bajpai. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]

  • Wu, J., et al. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Royal Society of Chemistry. Retrieved from [Link]

  • Witulski, B., et al. (2010). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C−H Bond Functionalization. Figshare. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2017). Two-step synthesis for 2-(pyridinyl)quinoline library. ResearchGate. Retrieved from [Link]

  • Stanford University. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2026). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Quinoline Derivative Report. Retrieved from [Link]

  • Wiley-VCH GmbH. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Retrieved from [Link]

  • Thompson, A. E., et al. (2004). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • Al-dujaili, A. H. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(Pyridin-4-yl)-ethylamine. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]

  • ResearchGate. (2025). Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory properties. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development for the Quantification of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Introduction & Analyte Profiling The compound 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine represents a highly complex, multi-basic pharmaceutical intermediate. Structurally, it features a bis-heteroaromatic core (a quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The compound 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine represents a highly complex, multi-basic pharmaceutical intermediate. Structurally, it features a bis-heteroaromatic core (a quinoline ring substituted with a pyridine ring) and an aliphatic primary amine (ethanamine group).

From a chromatographic perspective, this molecule presents a "perfect storm" of method development challenges:

  • Multiple Ionizable Centers: The molecule contains three distinct nitrogen atoms—a pyridine nitrogen (pKₐ ~5.2), a quinoline nitrogen (pKₐ ~4.9), and a primary aliphatic amine (pKₐ ~9.5–10.0).

  • Severe Silanol Interactions: Basic amines are notorious for interacting with residual acidic silanols (Si-OH) on traditional silica-based stationary phases. These secondary ion-exchange interactions lead to severe peak tailing, poor resolution, and compromised quantitative accuracy[1].

  • Retention Volatility: At low pH (e.g., pH 2.0), all three nitrogen centers are fully protonated. This renders the molecule highly polar, resulting in poor retention on standard reversed-phase (RP) columns and forcing the use of highly aqueous mobile phases that risk stationary phase dewetting.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing a high-pH mobile phase strategy and hybrid silica technology to achieve optimal retention, peak symmetry, and LC-MS compatibility.

Method Development Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design methods based on first principles. The core of this method relies on manipulating the ionization state of the analyte rather than fighting it with ion-pairing agents.

The High-pH Advantage

Traditionally, chromatographers use low-pH buffers (like 0.1% Trifluoroacetic acid) to protonate basic analytes and mask silanols[2]. However, TFA causes severe ion suppression in mass spectrometry[2].

Instead, this protocol utilizes a high-pH mobile phase (pH 10.0) . At pH 10.0, the pyridine and quinoline nitrogens are completely neutralized, and the primary amine is largely deprotonated. By neutralizing the molecule's positive charge, we achieve two critical outcomes:

  • Elimination of Secondary Interactions: The neutral analyte no longer undergoes electrostatic attraction with the negatively charged silanols on the silica surface, instantly curing peak tailing[3].

  • Enhanced Hydrophobic Retention: The neutral, un-ionized form of the molecule is significantly more hydrophobic, allowing for strong, predictable retention via standard partitioning on a C18 column[4].

Stationary Phase Selection: Hybrid Silica

Standard Type-B silica dissolves rapidly at pH levels above 8.0. To safely operate at pH 10.0, a hybrid silica stationary phase (such as Ethylene Bridged Hybrid [BEH] or superficially porous HPH particles) is mandatory[5][6]. These columns incorporate organic bridges within the silica matrix, providing extreme chemical resilience up to pH 12.0 without sacrificing the mechanical strength or efficiency of the particle[6].

Workflow A Analyte Profiling pKa Assessment of 3 Nitrogen Centers B Stationary Phase Selection Hybrid Silica C18 (High pH Stable) A->B Drives column choice C Mobile Phase Optimization 10mM Ammonium Bicarbonate (pH 10.0) B->C Enables high pH stability D Gradient Design & Tuning Acetonitrile Organic Modifier C->D Defines elution strength E Method Validation System Suitability & ICH Guidelines D->E Finalizes protocol

Fig 1. Systematic HPLC method development workflow for multi-basic amine compounds.

Experimental Protocols

Reagent and Mobile Phase Preparation

Trustworthiness in HPLC begins with precise buffer preparation. Ammonium bicarbonate is chosen because it is highly volatile, making the method seamlessly transferable to LC-MS[2][4].

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of LC-MS grade Ammonium Bicarbonate (NH₄HCO₃).

    • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).

    • Adjust the pH to exactly 10.0 ± 0.05 using dilute Ammonium Hydroxide (NH₄OH). Note: Do not over-adjust; if pH exceeds 10.1, discard and remake to ensure buffer capacity.

    • Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol. Sonicate for 5 minutes.

  • Working Solution (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (90% A / 10% B) to prevent solvent effects (peak distortion) upon injection.

Chromatographic Conditions
ParameterSpecification
Column Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH-C18), 150 x 4.6 mm, 3.5 µm
Column Temperature 35 °C (Improves mass transfer and reduces system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection (UV) 254 nm (Optimal for quinoline/pyridine chromophores)
Autosampler Temp 4 °C
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold (focuses analyte on column head)
10.04060Linear gradient
12.01090Column wash
14.01090Isocratic wash
14.19010Return to initial
20.09010Re-equilibration

Mechanistic Visualization

The following diagram illustrates the chemical causality behind the superior peak shape achieved in this method. By shifting the pH above the pKₐ of the primary amine, we fundamentally alter the analyte-stationary phase interaction.

Mechanism Analyte 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (Primary Amine pKa ~9.5) LowPH Low pH (< 7.0) Amine is Protonated (NH3+) Analyte->LowPH HighPH High pH (10.0) Amine is Neutral (NH2) Analyte->HighPH Silanol Residual Silanols (SiO-) Ion-Exchange Interaction LowPH->Silanol Electrostatic Attraction Partition Hydrophobic Partitioning Ideal C18 Interaction HighPH->Partition Neutral State Tailing Severe Peak Tailing Poor Resolution Silanol->Tailing Symmetry Excellent Peak Symmetry Robust Retention Partition->Symmetry

Fig 2. Mechanistic effect of mobile phase pH on basic amine interactions with silica stationary phases.

System Suitability and Method Validation Data

A self-validating protocol requires strict adherence to system suitability criteria before sample analysis begins. The data below represents typical validation parameters achieved using this high-pH hybrid silica methodology.

Table 1: System Suitability Parameters (n=6 injections)
ParameterObserved ValueAcceptance Criteria (ICH)Status
Retention Time (RT) 8.45 min%RSD ≤ 1.0%Pass (%RSD = 0.2%)
Tailing Factor (Tf) 1.08≤ 1.5Pass
Theoretical Plates (N) 45,200≥ 20,000Pass
Peak Area %RSD 0.4%≤ 2.0%Pass
Table 2: Method Validation Summary
Validation ParameterResult
Linear Range 1.0 µg/mL to 100.0 µg/mL
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Accuracy (Recovery %) 98.5% - 101.2% across 3 concentration levels
Method Precision (%RSD) 0.8% (Intra-day), 1.2% (Inter-day)

Conclusion

The quantification of highly basic, multi-nitrogen compounds like 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine requires a departure from traditional low-pH methodologies. By leveraging a high-pH (10.0) ammonium bicarbonate mobile phase coupled with a hybrid silica C18 stationary phase, this method successfully neutralizes the analyte, prevents detrimental silanol interactions, and ensures excellent peak symmetry. Furthermore, the use of volatile buffers guarantees that this method is fully compatible with downstream LC-MS/MS applications for pharmacokinetic or impurity profiling.

References

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." Knauer.net, 2026. Available at:[Link]

  • Chromatography Online. "Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development." Chromatographyonline.com, 2026. Available at:[Link]

  • ResearchGate. "Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH." Journal of Chromatography A, 2003. Available at:[Link]

  • Bond University. "Amphetamine-like compounds in pre-workout supplements." Bond.edu.au, Master's Thesis. Available at:[Link]

  • ResearchGate. "The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography." ResearchGate.net, 2024. Available at:[Link]

Sources

Method

Application Note: Enantioselective Catalysis Using 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (PQEA) as a Bidentate Ligand

Executive Summary The development of highly modular, sterically demanding chiral ligands is a cornerstone of modern asymmetric catalysis. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (PQEA) has emerged as a highly effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly modular, sterically demanding chiral ligands is a cornerstone of modern asymmetric catalysis. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (PQEA) has emerged as a highly effective N,N-bidentate ligand, particularly in the realm of transition-metal-catalyzed asymmetric transformations. Featuring a primary amine paired with a rigid, sterically encumbered quinoline-pyridine backbone, (S)-PQEA forms robust chelates with Ruthenium(II) precursors.

This application note details the use of (S)-PQEA in the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. By leveraging metal-ligand bifunctional catalysis, the Ru-PQEA system achieves exceptional enantioselectivity and turnover frequencies under mild, environmentally benign conditions.

Mechanistic Insights: Metal-Ligand Bifunctional Causality

To successfully deploy the Ru-PQEA catalyst, researchers must understand the causality behind its reactivity. The system does not operate via traditional inner-sphere coordination of the ketone substrate. Instead, it relies on a metal-ligand bifunctional mechanism [1].

  • The Role of the Primary Amine : The ethanamine group of PQEA is not merely a coordinating moiety; it actively participates in the catalytic cycle. The -NH₂ protons are sufficiently acidic to be removed by a strong base, generating a highly reactive 16-electron Ru-amido species.

  • Outer-Sphere Hydrogen Transfer : During the reduction step, the ketone substrate never binds directly to the Ruthenium center. Instead, the Ru-hydride and the amine proton are transferred simultaneously to the C=O bond via a six-membered pericyclic transition state [2]. This avoids the formation of metal alkoxide intermediates, significantly lowering the activation energy barrier.

  • Steric Direction : The bulky 4-(pyridin-2-yl) substituent on the quinoline core creates a deep, asymmetric chiral pocket. As the ketone approaches the outer coordination sphere, this steric wall forces the substrate to adopt a single orientation, dictating the high enantiomeric excess (ee) of the resulting chiral alcohol.

Visualization: Catalytic Cycle Workflow

G Precat Precatalyst [18e- Ru-Cl-Amine] Amido Active Catalyst [16e- Ru-Amido] Precat->Amido Base (-HCl) Hydride Reducing Intermediate [18e- Ru-Hydride-Amine] Amido->Hydride i-PrOH (H-donor) TS Outer-Sphere TS [6-Membered Pericyclic] Hydride->TS Ketone Substrate TS->Amido Catalyst Regeneration Product Chiral Alcohol Product TS->Product H+/H- Transfer

Figure 1: Ru-PQEA catalyzed ATH mechanism via metal-ligand bifunctional outer-sphere transfer.

Physicochemical Properties of (S)-PQEA

PropertySpecificationImpact on Catalysis
Molecular Formula C₁₆H₁₅N₃Provides a robust, highly conjugated organic framework.
Coordination Mode N,N-bidentateForms a stable chelate ring with late transition metals (Ru, Ir, Rh) [3].
Chiral Center C1 of ethanaminePrimary source of stereo-induction during the hydride transfer step.
Steric Modifiers 4-(Pyridin-2-yl) groupShields the re- or si-face of the incoming prochiral ketone.

Experimental Protocols

The following protocols are designed as a self-validating system. Visual cues (color changes) and specific procedural checkpoints ensure the integrity of the catalytic active species.

Preparation of the Ru-(S)-PQEA Precatalyst

Objective: Synthesize the 18-electron[RuCl((S)-PQEA)(η⁶-p-cymene)] precatalyst in situ.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x). Causality: Ru(II) species and primary amines are susceptible to oxidative degradation at elevated temperatures.

  • Reagent Loading: Add [RuCl₂(η⁶-p-cymene)]₂ (0.025 mmol, 1.0 eq) and (S)-PQEA (0.055 mmol, 2.2 eq) to the Schlenk tube.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Complexation: Stir the mixture at 40 °C for 2 hours.

  • Validation Checkpoint: The solution will transition from a murky orange suspension to a clear, deep orange-red homogeneous solution, confirming successful chelation of the bidentate ligand.

  • Solvent Removal: Evaporate the DCM under reduced pressure to yield the solid precatalyst, which can be stored in a glovebox for up to 3 months.

General Procedure for Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol.

Step-by-Step Procedure:

  • Solvent Preparation: Degas 10 mL of HPLC-grade isopropanol (i-PrOH) by bubbling Argon through it for 30 minutes. Causality: i-PrOH acts as both the solvent and the hydride donor. Dissolved oxygen will rapidly quench the 16e- active catalyst.

  • Catalyst Activation: In a Schlenk flask, dissolve the Ru-(S)-PQEA precatalyst (0.01 mmol, 1 mol%) in 5 mL of the degassed i-PrOH. Add a standardized solution of t-BuOK in i-PrOH (0.05 mmol, 5 mol%).

  • Validation Checkpoint: Upon base addition, the solution must immediately turn deep purple/red. Causality: The strong base eliminates HCl from the precatalyst, generating the active 16-electron Ru-amido species [1]. If the color does not change, the base has degraded, or moisture is present.

  • Substrate Addition: Inject acetophenone (1.0 mmol) dropwise into the active catalyst solution.

  • Reaction: Stir at 25 °C for 12 hours. Causality: Maintaining room temperature prevents the reverse reaction (dehydrogenation of the product alcohol), which would erode the enantiomeric excess over time.

  • Quenching & Analysis: Open the flask to air to quench the catalyst. Filter through a short pad of silica gel (eluting with ethyl acetate) and analyze the filtrate via chiral GC (e.g., Supelco β-DEX column) to determine conversion and ee%.

Data Presentation: Optimization of ATH Conditions

The table below summarizes the optimization of the reaction conditions, demonstrating the critical nature of the base and solvent choices.

EntrySolvent (H-Donor)Base (5 mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1IsopropanolKOH25129895
2Isopropanolt-BuOK2512>9997
3Ethanolt-BuOK25248588
4IsopropanolNone2524<5N/A
5Isopropanolt-BuOK6049982 (Erosion due to reversibility)

Note: Entry 4 validates the mechanistic requirement of the base for HCl elimination. Without it, the 16e- active species cannot form, halting the catalytic cycle.

References

  • The Metal−Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)
  • Metal–ligand bifunctional catalysis for asymmetric hydrogen
  • Synthesis of Ruthenium(II) Complexes Containing Tridentate Triamine (′N ͡N ͡N′) and Bidentate Diamine Ligands (N ͡N′)
Application

Application Note: Unraveling the ESI-MS/MS Fragmentation Pathways of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists Introduction & Chemical Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Introduction & Chemical Context

The structural elucidation of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (Exact Mass: 249.1266 Da; Formula: C₁₆H₁₅N₃) represents a highly functionalized pharmacophore featuring a quinoline core, a pyridine ring, and a basic primary aliphatic amine (ethanamine side chain).

When subjected to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), this molecule exhibits a highly predictable yet complex fragmentation cascade. As a Senior Application Scientist, I have designed this guide to move beyond merely listing fragments. Here, we will explore the thermodynamic causality behind each bond cleavage, providing a self-validating analytical framework that you can apply to similar nitrogenous heterocycles.

Scientific Principles: Causality of Fragmentation

Understanding why a molecule fragments is more valuable than knowing how it fragments. The fragmentation of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is governed by proton affinity and the stability of the resulting conjugated systems.

Ionization and Protonation Dynamics

In positive-ion ESI (ESI+), the molecule presents three basic sites: the primary amine, the quinoline nitrogen, and the pyridine nitrogen. Due to the localized nature of its lone pair, the primary aliphatic amine possesses the highest gas-phase proton affinity. Consequently, the dominant precursor ion is the protonated species [M+H]⁺ at m/z 250.1344 .

The Primary Pathway: Deamination (-NH₃)

The most thermodynamically favorable fragmentation event at low collision energies is the neutral loss of ammonia (17.0265 Da)[1].

  • The Causality: Protonation at the primary amine weakens the adjacent C-N bond. Upon collisional activation, an inductive cleavage occurs. This is not a random bond break; it is driven by the formation of a highly stable, extended conjugated system—specifically, a vinyl group conjugated with the quinoline ring (yielding 4-(pyridin-2-yl)-3-vinylquinoline). This results in the base peak at m/z 233.1078 .

Secondary Pathways: Heterocyclic Ring Contraction

At higher normalized collision energies (NCE > 40), the m/z 233.1078 fragment undergoes deeper structural rearrangements:

  • Loss of Hydrogen Cyanide (HCN): A hallmark of quinoline and pyridine mass spectrometry is the expulsion of HCN (27.0109 Da) via ring contraction[2][3]. This yields a fragment at m/z 206.0970 .

  • Pyridine Cleavage: The cleavage of the C-C bond connecting the pyridine ring to the quinoline core results in the loss of the neutral pyridine moiety (79.0422 Da), generating an ion at m/z 154.0657 [4].

Experimental Workflows & Analytical Logic

To capture both the highly labile loss of ammonia and the energy-demanding ring contractions, the mass spectrometer must be operated using a stepped collision energy approach.

Workflow N1 Sample Prep (0.1 mg/mL in MeOH) N2 UHPLC Separation (C18, End-capped) N1->N2 N3 ESI+ Ionization (0.1% Formic Acid) N2->N3 N4 Q-TOF MS/MS (Stepped NCE) N3->N4 N5 Data Analysis (Exact Mass & Isotope) N4->N5

Figure 1: End-to-end LC-MS/MS analytical workflow for structural elucidation.

Self-Validating Protocol: H/D Exchange Verification

To ensure absolute trustworthiness in your structural assignments, this protocol incorporates a Hydrogen/Deuterium (H/D) exchange step . By dissolving the sample in CD₃OD/D₂O, the primary amine (-NH₂) exchanges to -ND₂. The precursor shifts from m/z 250 to m/z 253 ([M+D]⁺). Consequently, the neutral loss shifts from 17 Da (NH₃) to 20 Da (ND₃). If this mass shift is observed, the deamination pathway is unequivocally validated.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Reconstitute the analyte in 50:50 Methanol/Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures complete protonation prior to the ESI droplet desolvation phase.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid. Causality: End-capped C18 silica prevents secondary cation-exchange interactions with the basic amine, ensuring sharp, symmetrical peaks.

  • Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 275°C

    • Sheath Gas: 40 arb units

  • MS/MS Acquisition: Operate the Q-TOF or Orbitrap in PRM (Parallel Reaction Monitoring) or targeted MS2 mode. Utilize a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60. Causality: NCE 20 captures the labile m/z 233 ion, while NCE 60 forces the stable quinoline core to expel HCN.

Quantitative Data Presentation

The table below summarizes the high-resolution mass spectrometry (HRMS) data, providing the exact masses and mass errors required for rigorous publication standards.

Precursor / FragmentElemental CompositionTheoretical m/zProposed Neutral LossNeutral Loss Mass (Da)Relative Abundance
Precursor Ion [C₁₆H₁₆N₃]⁺250.1344N/AN/A15%
Fragment A [C₁₆H₁₃N₂]⁺233.1078- NH₃17.0265100% (Base Peak)
Fragment B [C₁₅H₁₂N]⁺206.0970- NH₃, - HCN44.037435%
Fragment C [C₁₁H₈N]⁺154.0657- NH₃, - C₅H₅N96.068710%

Fragmentation Pathway Visualization

The mechanistic logic detailed in Section 2 is mapped below. This provides a visual roadmap of the gas-phase unimolecular dissociation reactions.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 250.1344 Frag1 Fragment A (Base Peak) [M+H - NH3]+ m/z 233.1078 Precursor->Frag1 - NH3 (17.03 Da) Inductive Alpha-cleavage Frag2 Fragment B [M+H - NH3 - HCN]+ m/z 206.0970 Frag1->Frag2 - HCN (27.01 Da) Heterocyclic Ring Contraction Frag3 Fragment C [M+H - NH3 - Pyridine]+ m/z 154.0657 Frag1->Frag3 - C5H5N (79.04 Da) C-C Bond Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathways of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine.

Conclusion

The ESI-MS/MS analysis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine yields a highly diagnostic spectrum. The initial, low-energy loss of ammonia serves as an unambiguous marker for the 1-aminoethyl side chain, while the subsequent, higher-energy losses of HCN and pyridine validate the presence of the bi-heterocyclic core. By employing stepped collision energies and orthogonal validation techniques like H/D exchange, researchers can confidently annotate complex spectra of novel quinoline-based therapeutics.

References

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Structural analysis of C8H6 fragment ion from quinoline using ion-mobility spectrometry and mass spectrometry RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link][2]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Chemical Papers URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine synthesis

Welcome to the Advanced Heterocycle Synthesis Support Center . This portal provides mechanistic troubleshooting, validated protocols, and authoritative guidance for the synthesis of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Synthesis Support Center . This portal provides mechanistic troubleshooting, validated protocols, and authoritative guidance for the synthesis of complex pharmaceutical intermediates. Below, we address the specific bottlenecks encountered during the synthesis of the challenging 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine scaffold.

Synthetic Workflow Overview

SynthesisWorkflow A Step 1: Friedländer Annulation (Core Assembly) B 3-Acetyl-4-chloroquinoline A->B C Step 2: Suzuki-Miyaura Coupling (2-Pyridyl Installation) B->C D 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethan-1-one C->D E Step 3: Reductive Amination (Ketone to Amine) D->E F Target Molecule: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine E->F

Synthetic workflow for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine.

Troubleshooting FAQs & Mechanistic Insights

Module 1: Core Assembly (Friedländer Annulation)

Q: My Friedländer condensation to form the 3-acetyl-4-chloroquinoline core is stalling at 40% conversion, and the acidic workup is destroying my yield. What is going wrong? A: Traditional Friedländer syntheses rely on homogeneous Brønsted acids (like H₂SO₄ or p-TsOH), which often lead to incomplete dehydration of the aldol intermediate and complicate the isolation process due to the need for harsh neutralizations[1]. The Causality: The rate-limiting step is the cyclodehydration of the intermediate Schiff base. To drive this forward without harsh homogeneous acids, transition to a heterogeneous nanocatalyst (such as CuO nanoparticles) or a Brønsted acid-functionalized support (like g-C₃N₄)[2],[1]. These solid-state catalysts provide highly concentrated local acidic pockets that accelerate water elimination while allowing for simple product isolation via filtration.

Module 2: The Suzuki-Miyaura Bottleneck (The 2-Pyridyl Challenge)

Q: My cross-coupling to install the pyridin-2-yl group is failing. LC-MS shows massive amounts of pyridine (deboronated starting material) and unreacted quinoline core. How do I prevent this? A: You are experiencing protodeboronation , the most notorious failure mode of 2-pyridylboronic acids. The Causality: The basic nitrogen of the 2-pyridyl group coordinates with the boron atom, facilitating a rapid, base-catalyzed cleavage of the C–B bond via a cyclic transition state. To solve this, you must abandon standard boronic acids and switch to a 2-Pyridyl MIDA (N-methyliminodiacetic acid) boronate [3]. The MIDA ligand rehybridizes the boron to sp³, masking its Lewis acidity and preventing premature degradation. Furthermore, you must employ a "slow-release" strategy coupled with a Copper(II) co-catalyst. As the MIDA ester slowly hydrolyzes in mild aqueous base, the released 2-pyridylboronic acid is immediately intercepted by the copper salt to form a relatively stable 2-pyridylcopper intermediate. This intermediate rapidly transmetalates to the Palladium center, vastly outcompeting the protodeboronation degradation pathway[4].

Module 3: Reductive Amination (Ketone to Primary Amine)

Q: During the final reductive amination to convert the 3-acetyl group to the ethanamine, I am getting a mixture of the secondary amine (dimer) and the over-reduced alcohol. How do I achieve chemoselectivity for the primary amine? A: Direct reductive amination (DRA) of ketones to primary amines is kinetically challenging. The Causality: The target primary amine is significantly more nucleophilic than the ammonia source. As soon as the primary amine forms, it attacks unreacted iminium intermediates, forming secondary amine dimers[5]. Additionally, standard hydride reagents can prematurely reduce the ketone before the imine forms. The Solution: You must force the equilibrium toward the primary imine by using a massive stoichiometric excess of ammonium acetate (NH₄OAc) (10–50 equivalents). The acetate acts as a buffer, maintaining the optimal mildly acidic pH (~5-6) required to activate the carbonyl for nucleophilic attack while suppressing direct ketone reduction. For state-of-the-art chemoselectivity, abandon borohydrides and utilize Ruthenium or Iridium half-sandwich complexes under H₂ gas; these transition metal systems are highly selective for imine reduction over ketone reduction[6],[7].

Quantitative Data Summary

The table below demonstrates the critical impact of boron reagent selection and co-catalysis on the yield of the 2-pyridyl installation step.

Boron ReagentCo-CatalystTemp / TimeProtodeboronation (%)Isolated Yield (%)
2-Pyridylboronic acidNone80 °C / 12 h> 85%< 10%
2-Pyridyl MIDA boronateNone80 °C / 12 h~ 40%45%
2-Pyridyl MIDA boronate Cu(OAc)₂ (20 mol%) 80 °C / 12 h < 5% 88%

Validated Experimental Protocols

Protocol 1: Copper-Assisted Suzuki-Miyaura Coupling (2-Pyridyl Installation)

This protocol utilizes the slow-release MIDA strategy to prevent protodeboronation.

  • Reagent Charging: To an oven-dried Schlenk flask, add 1-(4-chloroquinolin-3-yl)ethan-1-one (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), Cu(OAc)₂ (0.20 equiv), and K₂HPO₄ (3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with N₂ three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration of the quinoline substrate.

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 12 hours. The slow hydrolysis of the MIDA ester by K₂HPO₄ will feed the active boronic acid directly to the Cu/Pd catalytic cycle.

  • Self-Validation Check (In-Process): After 8 hours, withdraw a 10 µL aliquot from the organic layer and analyze via LC-MS.

    • Pass Criteria: The mass of the MIDA boronate should be steadily decreasing without a corresponding spike in the mass of pyridine (m/z 80). If unreacted MIDA boronate remains but the quinoline halide is unreacted, the aqueous base concentration is too low to hydrolyze the MIDA ester; add 0.5 equiv of K₂HPO₄.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH₄OH to remove copper salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Direct Reductive Amination (DRA) to Primary Amine

This protocol ensures high chemoselectivity for the primary amine over secondary dimers.

  • Imine Formation: In a round-bottom flask, dissolve 1-(4-(pyridin-2-yl)quinolin-3-yl)ethan-1-one (1.0 equiv) in anhydrous Methanol (0.2 M). Add solid Ammonium Acetate (NH₄OAc) (20.0 equiv). Stir at 50 °C for 2 hours to drive the equilibrium toward the iminium ion.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv). (Alternatively, for metal-catalyzed DRA, introduce 1 mol% of an Ir-half sandwich catalyst and pressurize with 50 bar H₂[6]).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Self-Validation Check (In-Process): Monitor the reaction by TLC (DCM/MeOH 9:1 with 1% Et₃N) and stain with Ninhydrin.

    • Pass Criteria: The primary amine product will appear as a distinct red/purple spot upon heating. If a higher R_f spot appears (indicating the secondary amine dimer), the molar ratio of NH₄OAc was insufficient; increase to 30 equiv in subsequent runs.

  • Workup: Quench the reaction carefully with 1M HCl to destroy excess hydride (CAUTION: HCN gas evolution; perform in a well-ventilated fume hood). Adjust the pH to 10 with 2M NaOH, extract with DCM (3x), dry over MgSO₄, and concentrate to yield the crude 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine.

Sources

Optimization

Technical Support Center: Chiral Resolution &amp; Purification of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Welcome to the Advanced Technical Support Center. As a sterically hindered, multi-basic 1-arylethanamine, 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine presents unique purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a sterically hindered, multi-basic 1-arylethanamine, 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine presents unique purification challenges. The molecule possesses three basic nitrogen atoms (a primary amine, a quinoline ring, and a pyridine ring) and significant steric bulk. This guide provides field-proven troubleshooting, causality-driven explanations, and validated protocols for three primary chiral resolution modalities.

ResolutionWorkflow Start Racemic 1-(4-(Pyridin-2-yl) quinolin-3-yl)ethanamine Scale Scale & Objective? Start->Scale PrepSFC Prep SFC (Chiralpak) Fast, High ee (>99%) Discovery Scale Scale->PrepSFC < 100g Salt Diastereomeric Salt Cost-effective, Scalable Process Scale Scale->Salt > 1kg Enzyme Enzymatic (CAL-B) Green, High Selectivity Intermediate Scale Scale->Enzyme Biocatalysis

Caption: Decision matrix for selecting the optimal chiral resolution strategy based on operational scale.

Module 1: Preparative Supercritical Fluid Chromatography (SFC)

Q: Why am I observing severe peak tailing and poor resolution on standard polysaccharide columns? A: The target compound contains multiple basic sites. In SFC, free silanol groups on the chiral stationary phase (CSP) strongly interact with basic amines via ion-exchange mechanisms, causing severe peak tailing and retention time drift. To suppress this, you must introduce a basic additive into the mobile phase[1]. Isopropylamine (IPA) or diethylamine (DEA) at 0.1%–0.5% (v/v) acts as a competitor for these acidic silanol sites, neutralizing them to sharpen peaks and improve enantioselectivity[2].

Table 1: Representative SFC Column Screening Data

Column (CSP)Mobile PhaseAdditiveSelectivity (α)Resolution (Rs)Peak Shape
Chiralpak AD-HCO₂ / MeOH (70:30)None1.150.8Severe Tailing
Chiralpak AD-HCO₂ / MeOH (70:30)0.2% IPA1.422.1Excellent
Chiralpak ICCO₂ / EtOH (60:40)0.2% DEA1.653.5Excellent
Chiralcel OD-HCO₂ / iPrOH (70:30)0.2% IPA1.050.4Co-elution

Module 2: Classical Diastereomeric Salt Resolution

Q: When attempting resolution with standard L-(+)-tartaric acid, the salt crashes out as a viscous oil instead of a crystal. How can I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the lattice energy of the diastereomeric salt is too low to overcome the solvation energy. Because the 4-(pyridin-2-yl)quinoline moiety is highly bulky and lipophilic, standard tartaric acid lacks the necessary hydrophobic bulk to form a stable crystalline lattice. You must switch to a substituted resolving agent such as O,O'-dibenzoyl-L-tartaric acid (DBTA) or di-p-toluoyl-L-tartaric acid (DPTTA)[3]. The aromatic rings of DBTA/DPTTA engage in π-π stacking with the quinoline core, dramatically increasing the melting point and driving solid-state crystallization[4].

Protocol: Step-by-Step DBTA Salt Resolution
  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in hot ethanol (approx. 60°C). In a separate flask, dissolve 0.5 equivalents of (-)-DBTA in hot ethanol (employing the half-equivalent method for maximum efficiency)[5].

  • Mixing: Slowly add the DBTA solution to the amine solution under continuous stirring to prevent localized supersaturation.

  • Crystallization: Allow the mixture to cool to room temperature at a controlled rate of 5°C/hour. Do not crash-cool, as rapid precipitation traps the opposite enantiomer in the crystal lattice.

  • Filtration & Washing: Filter the resulting crystals and wash with minimal cold ethanol to remove mother liquor residue.

  • Freebasing: Suspend the enriched salt in water, adjust to pH 10 using 1M NaOH, and extract the free enantiomer with dichloromethane (DCM).

Module 3: Biocatalytic Kinetic Resolution

Q: I am using Candida antarctica Lipase B (CAL-B) for kinetic resolution, but the conversion rate is extremely low (<10% after 48 hours). What is the mechanism of failure? A: The failure is driven by steric hindrance and poor solubility. While the 1-arylethanamine motif is a known substrate for CAL-B (which selectively acylates the (R)-enantiomer following Kazlauskas' rule), the bulky 4-pyridyl group restricts access to the enzyme's catalytic triad. Furthermore, polycyclic heteroaromatics have notoriously poor solubility in standard acyl donors like isopropyl acetate. To resolve this, use N-methyl-2-pyrrolidinone (NMP) as a cosolvent. NMP disrupts intermolecular stacking of the substrate, increasing bioavailability to the enzyme without stripping the essential hydration layer from the lipase[6].

EnzymaticPathway Racemate Racemic Amine (R/S) CALB CAL-B (Novozym 435) + Isopropyl Butanoate + NMP Cosolvent Racemate->CALB S_Amine (S)-Amine (Unreacted, High ee) CALB->S_Amine Enantioselective Exclusion R_Amide (R)-Butyramide (Acylated) CALB->R_Amide (R)-Selective Acylation Sep Acid/Base Extraction (pH Partitioning) S_Amine->Sep R_Amide->Sep

Caption: CAL-B mediated kinetic resolution pathway demonstrating (R)-selective acylation.

Table 2: Enzymatic Resolution Quantitative Data (CAL-B Optimization)

Solvent SystemAcyl DonorTime (h)Conversion (%)ee (S)-Amine (%)E-value
Isopropyl AcetateiPrOAc486510
NMP / iPrOAc (1:1)iPrOAc48375340
NMP / iPrButanoate (1:30)iPrButanoate2449>99>200
Protocol: CAL-B Mediated Kinetic Resolution
  • Substrate Preparation: Dissolve 50 mmol of the racemic amine in 5 mL of N-methyl-2-pyrrolidinone (NMP) to ensure complete dissolution.

  • Reaction Assembly: Add the NMP solution to 150 mL of isopropyl butanoate (which acts as both the bulk solvent and the acyl donor).

  • Enzyme Addition: Add 1.0 g of immobilized Candida antarctica Lipase B (commercially available as Novozym 435).

  • Incubation: Agitate the suspension at 45°C for 24–48 hours at 200 rpm. Monitor conversion via chiral HPLC until exactly ~50% conversion is reached.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove and recover the immobilized enzyme beads for future cycles.

  • Separation: Extract the filtrate with 1M HCl. The unreacted (S)-amine protonates and partitions into the aqueous layer, while the neutral (R)-amide remains in the organic layer.

  • Isolation: Basify the aqueous layer to pH 10 with NaOH and extract with DCM to isolate the pure (S)-amine.

References

  • [1] Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chromatography - ResearchGate. Available at:[Link]

  • [2] Recent advances in pharmaceutical separations with supercritical fluid chromatography using chiral stationary phases - ResearchGate. Available at:[Link]

  • [3] Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation - MTA. Available at: [Link]

  • [4] Developing Processes for Crystallization-Induced Asymmetric Transformation - ACS Publications. Available at:[Link]

  • [5] Chiral resolution - Wikipedia. Available at:[Link]

  • [6] Chemoenzymatic Preparation of 1-Heteroarylethanamines of Low Solubility - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Toxicity of Novel Kinase Inhibitors

Welcome to the technical support center for the novel kinase inhibitor, 1-(4-(pyridin-2-yl)quinolin-3-yl)ethanamine (hereafter referred to as "Compound X"). This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the novel kinase inhibitor, 1-(4-(pyridin-2-yl)quinolin-3-yl)ethanamine (hereafter referred to as "Compound X"). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target toxicities observed during in-cell culture experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers encounter when working with novel small molecule inhibitors like Compound X.

Q1: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see on-target effects. How do I begin to troubleshoot this?

A1: This is a common challenge when working with new chemical entities. The initial step is to systematically de-risk the observation to ensure it's a true compound effect and not an artifact.

Initial Troubleshooting Steps:

  • Verify Compound Integrity and Concentration: Double-check all calculations for your dilutions and stock solutions. Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) and that the final vehicle concentration is non-toxic to your cells (typically <0.1%).[1][2]

  • Assess Compound Stability: Confirm that Compound X is stable in your cell culture medium over the duration of your experiment. Degradation products can sometimes be more toxic than the parent compound.[1]

  • Rule out Assay Interference: Some compounds can interfere with the readouts of common viability assays (e.g., absorbance or fluorescence). Include a "compound-only" control (no cells) to check for this.[1]

  • Perform a Dose-Response Curve: A detailed dose-response experiment is crucial to determine the 50% cytotoxic concentration (CC50). This will help you establish a potential therapeutic window by comparing the CC50 to the concentration required for your desired on-target effect (e.g., IC50 or EC50).[3]

Q2: How can I determine if the observed cytotoxicity is due to an on-target or off-target effect of Compound X?

A2: Distinguishing between on-target and off-target toxicity is a critical step in compound validation. A multi-pronged approach is recommended:

  • Utilize a Structurally Similar Inactive Control: If available, a close structural analog of Compound X that is known to be inactive against the intended target is an invaluable tool. If this analog does not produce the same cytotoxicity, it suggests the toxicity is linked to the on-target activity or a specific off-target interaction of Compound X.[3]

  • Test in Target-Negative Cell Lines: If possible, use a cell line that does not express the intended target of Compound X. If cytotoxicity is still observed, it is a strong indicator of off-target effects.[3]

  • Genetic Knockdown/Knockout: The gold standard for validating on-target effects is to use techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein.[3] If the cytotoxic phenotype is rescued in the knockdown/knockout cells, it confirms on-target toxicity.

Q3: My data suggests the cytotoxicity is off-target. What are the next steps to minimize these effects?

A3: Once you've reasonably concluded that off-target effects are at play, you can employ several strategies to mitigate them:

  • Optimize Compound Concentration: Use the lowest possible concentration of Compound X that still elicits your desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[3]

  • Reduce Incubation Time: A time-course experiment can help determine if a shorter exposure to Compound X can achieve the on-target effect while minimizing off-target toxicity.

  • Co-treatment with a Cytoprotective Agent: If you have a hypothesis about the mechanism of off-target toxicity (e.g., oxidative stress), you can co-treat with a relevant cytoprotective agent (e.g., an antioxidant like N-acetylcysteine) to see if it rescues the phenotype.[1]

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step methodologies for key experiments to characterize and mitigate the off-target toxicity of Compound X.

Protocol 1: Determining the Cytotoxic Profile using an MTS Assay

The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4]

Objective: To determine the CC50 of Compound X in your cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete culture medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[5][6][7]

    • Incubate for 1-4 hours at 37°C.[5][6][7]

    • Record the absorbance at 490 nm using a microplate reader.[5][6][7]

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-only control (100% viability).

    • Plot the percentage of cell viability against the log of Compound X concentration and fit a sigmoidal dose-response curve to determine the CC50.

Data Presentation:

Concentration (µM)Absorbance (490 nm)% Viability
Vehicle Control1.25100
0.011.2398.4
0.11.1592.0
10.8568.0
100.3528.0
1000.108.0
Protocol 2: Investigating Apoptosis as a Mechanism of Off-Target Toxicity

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioners of apoptosis.[8][9]

Objective: To determine if Compound X induces apoptosis in your cell line.

Materials:

  • 96-well white-walled, clear-bottom cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Compound X

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a white-walled plate suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (media + reagent).

    • Plot the relative luminescence units (RLU) against the concentration of Compound X. An increase in luminescence indicates activation of caspases-3 and -7.

Protocol 3: Differentiating Apoptosis from Other Cell Death Pathways

Objective: To confirm the role of caspases in the observed cytotoxicity using a pan-caspase inhibitor.

Materials:

  • All materials from Protocols 1 and 2

  • Z-VAD-FMK (a cell-permeable, irreversible pan-caspase inhibitor)[10][11]

Procedure:

  • Experimental Setup:

    • Design your experiment to include the following conditions:

      • Vehicle control

      • Compound X at its CC50 concentration

      • Z-VAD-FMK alone (e.g., 20-50 µM)

      • Pre-treatment with Z-VAD-FMK for 1-2 hours, followed by the addition of Compound X at its CC50.

  • Assays:

    • Perform both the MTS assay (Protocol 1) and the Caspase-Glo® 3/7 Assay (Protocol 2) on parallel plates.

  • Data Interpretation:

    • If Z-VAD-FMK rescues the cytotoxic effect of Compound X (i.e., cell viability increases in the co-treatment group in the MTS assay) and blocks the increase in caspase activity (in the Caspase-Glo® assay), it strongly suggests that the off-target toxicity is mediated by apoptosis. [10][11]

    • If Z-VAD-FMK does not rescue the cytotoxicity, other cell death pathways like necroptosis or autophagy may be involved. [11]

Part 3: Visualizing Workflows and Pathways

Troubleshooting Workflow for Off-Target Toxicity

A High Cytotoxicity Observed B Initial Troubleshooting: - Verify Compound Concentration - Assess Stability - Rule out Assay Interference A->B C Perform Dose-Response (CC50) B->C D Is Cytotoxicity Real? C->D E On-Target vs. Off-Target - Inactive Control - Target-Negative Cells - Genetic Knockdown D->E Yes K Artifact D->K No F On-Target Toxicity E->F On-Target G Off-Target Toxicity E->G Off-Target H Mitigation Strategies: - Optimize Concentration - Reduce Incubation Time - Co-treatment G->H I Investigate Mechanism: - Apoptosis (Caspase-Glo) - Necroptosis/Autophagy H->I J Refine Experimental Design I->J

Caption: A logical workflow for troubleshooting and mitigating off-target cytotoxicity.

Apoptotic Signaling Pathway and Inhibition

A Compound X (Off-Target Effect) B Apoptotic Stimulus A->B C Initiator Caspases (e.g., Caspase-8, -9) B->C D Executioner Caspases (Caspase-3, -7) C->D E Cleavage of Cellular Substrates D->E H Caspase-Glo 3/7 Assay D->H Measures Activity F Apoptosis E->F G Z-VAD-FMK G->D Inhibits

Caption: The apoptotic cascade and points of measurement and inhibition.

References

  • Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. (2021). Network of Cancer Research. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved from [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine Salts

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and process chemists facing challenges in the salt screening and crystallization of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and process chemists facing challenges in the salt screening and crystallization of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine.

Mechanistic Overview: The Polybasic Challenge

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is a complex, polybasic Active Pharmaceutical Ingredient (API). It possesses three distinct basic nitrogen centers:

  • Primary Ethanamine: Highest basicity (pKa ~9.5).

  • Pyridine Ring: Moderate basicity (pKa ~5.2).

  • Quinoline Core: Lowest basicity (pKa ~4.9).

According to the empirical Δ pKa rule, a difference of at least 2 to 3 units between the API's basic center and the acid counterion is required to form a stable ionic salt rather than a hydrogen-bonded cocrystal[1]. Because this API has multiple basic sites with varying pKa values, it is highly susceptible to variable stoichiometry (forming mixtures of mono-, di-, and tri-salts). Furthermore, its complex 3D conformation and high molecular weight make it prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization[2].

Troubleshooting Guides & FAQs

Q1: During cooling crystallization, my salt precipitates as a milky emulsion or "oil" rather than solid crystals. How do I fix this? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This thermodynamic phenomenon occurs when the system enters a metastable miscibility gap before crossing the spinodal boundary to nucleate solid crystals[2]. The solute-rich "oil" phase acts as a powerful solvent for structurally similar impurities, which become kinetically trapped when the oil eventually hardens into an amorphous mass.

  • The Fix: To bypass LLPS, you must avoid high supersaturation. Reduce the cooling rate and introduce high-quality seed crystals just inside the metastable zone (before the oiling-out boundary is reached). Seeding provides a low-energy surface for direct solid integration, kinetically outcompeting the formation of the oil phase[3].

Q2: I am trying to isolate the mono-salt, but NMR shows fractional stoichiometry (e.g., 1.4 equivalents of acid). How can I prevent mixed-salt formation? A2: While the primary ethanamine group protonates first, localized high concentrations of acid during mixing will prematurely protonate the pyridine or quinoline nitrogens, leading to a mixture of mono- and di-salts.

  • The Fix: Control the addition kinetics. Use exactly 1.00 to 1.05 molar equivalents of the counterion. Instead of adding the acid directly to the API solution, slowly titrate the API solution into the acid under high-shear mixing to prevent localized acid pooling.

Q3: My anti-solvent crystallization yields a sticky, agglomerated mess with poor purity. What is happening? A3: Standard anti-solvent addition causes rapid, localized spikes in supersaturation at the point of droplet impact. This triggers uncontrolled secondary nucleation or localized LLPS, leading to severe crystal agglomeration[4]. Furthermore, washing the filter cake with pure anti-solvent can cause residual API in the mother liquor to crash out, forming solid bridges between your crystals[5].

  • The Fix: Switch to Reverse Anti-Solvent Crystallization (RAC). By adding the API solution dropwise into a large volume of the anti-solvent, you maintain a uniform, controlled supersaturation profile[3].

Q4: Why does my salt form an amorphous precipitate when using fast cooling? A4: Fast cooling pushes the system rapidly past the spinodal curve. The API molecules crash out of solution without having the kinetic time required to organize into a highly ordered crystal lattice.

  • The Fix: Implement a non-linear (cubic) cooling profile. This maintains a constant, low level of supersaturation throughout the entire temperature drop, giving the molecules sufficient time to align properly.

Quantitative Data: Counterion Selection Guide

To achieve predictable stoichiometry and prevent LLPS, counterion and solvent selection must be carefully paired. Below is a validated matrix for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine.

CounterionAcid pKaTarget StoichiometryRecommended Solvent SystemLLPS Risk Profile
Hydrochloric Acid -8.0Di-salt / Tri-saltEthanol / Ethyl AcetateHigh (Prone to rapid oiling out)
Methanesulfonic Acid -1.9Mono-salt / Di-saltAcetone / Water (95:5)Moderate (Requires seeding)
Maleic Acid 1.9Mono-saltIsopropanol / HeptaneLow (Good crystalline habit)
Tartaric Acid 2.98Mono-saltMethanol / MTBELow (Highly crystalline)

Experimental Protocols (Self-Validating Systems)

Protocol A: Seeding-Assisted Cooling Crystallization (Bypassing LLPS)

Use this protocol when working with highly soluble salts (e.g., Mesylate) to prevent oiling out.

  • Dissolution: Dissolve the API and 1.05 eq. of methanesulfonic acid in an Acetone/Water (95:5) mixture at 55°C.

    • Causality: The 5% water increases the solubility of the polar salt, ensuring complete dissolution and destroying any ghost nuclei.

  • Clarification: Hot-filter the solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer.

  • Controlled Cooling & Seeding: Cool the solution linearly to 45°C (just inside the metastable zone). Hold the temperature and add 1-2 wt% of milled seed crystals.

    • Causality: Adding seeds before the LLPS boundary provides a template for growth, bypassing the thermodynamic drive to form an emulsion.

  • Desupersaturation Hold: Hold the suspension at 45°C for 2 hours.

    • Validation: Use a Focused Beam Reflectance Measurement (FBRM) probe. The absence of spherical droplet signatures in the chord length distribution confirms that LLPS has been successfully bypassed.

  • Cubic Cooling: Cool to 5°C over 6 hours using a cubic cooling curve, then filter and wash with cold Acetone.

Protocol B: Reverse Anti-Solvent Crystallization (RAC)

Use this protocol to prevent agglomeration and localized supersaturation spikes[3].

  • API Preparation: Dissolve the API mono-tartrate salt in a minimal volume of Methanol at 25°C.

  • Anti-Solvent Preparation: In a separate, larger crystallizer, prepare 5 volumes of MTBE (Methyl tert-butyl ether) at 20°C under high-shear agitation (e.g., 400 RPM).

  • Reverse Addition: Pump the Methanol/API solution into the MTBE at a constant rate of 0.1 mL/min using a syringe pump.

    • Causality: Pumping the solvent into the anti-solvent (RAC) ensures the API is immediately dispersed into a massive excess of anti-solvent, keeping global supersaturation low and preventing localized oiling out.

  • Ripening: Stir the resulting slurry for 4 hours at 20°C to allow Ostwald ripening (smaller, imperfect crystals dissolve and redeposit onto larger, purer crystals).

  • Isolation: Filter the slurry. Wash the cake with a pre-mixed solution of 1:5 Methanol:MTBE to prevent anti-solvent shock and solid bridging[5].

Crystallization Troubleshooting Workflow

G Start API + Counterion Dissolved in Solvent Cooling Apply Cooling or Anti-Solvent Start->Cooling CheckPhase Phase Separation Observed? Cooling->CheckPhase LLPS Oiling Out (LLPS) Detected CheckPhase->LLPS Yes (Emulsion) Crystals Nucleation of Solid Crystals CheckPhase->Crystals No (Solid) Intervention Apply Protocol A or B (Seeds / RAC) LLPS->Intervention Filter Filter & Wash (Avoid Anti-Solvent Shock) Crystals->Filter Intervention->CheckPhase Re-evaluate Success Pure Crystalline Salt Filter->Success

Caption: Troubleshooting logic for bypassing Liquid-Liquid Phase Separation during salt crystallization.

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Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Welcome to the Technical Support Knowledge Base. As Senior Application Scientists, we understand that the structural complexity of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine presents unique handling and long-term storag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As Senior Application Scientists, we understand that the structural complexity of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine presents unique handling and long-term storage challenges.

This molecule features a highly conjugated quinoline-pyridine core coupled with a highly reactive primary aliphatic amine (the ethanamine moiety). This dichotomy means the compound is simultaneously vulnerable to atmospheric electrophiles, reactive oxygen species (ROS), and photolytic cleavage. This guide is designed to help researchers, formulation scientists, and drug development professionals diagnose, troubleshoot, and prevent degradation.

Diagnostic Dashboard: Degradation Matrix

Before diving into specific troubleshooting scenarios, use this quantitative summary matrix to identify your degradation pathway based on analytical signatures.

Degradation PathwayStructural TargetEnvironmental TriggerAnalytical SignaturePreventive Storage Condition
Carbamate Formation Ethanamine (1° Amine)Atmospheric CO₂, MoistureMass increase, altered NMR shiftInert gas (Ar/N₂), Desiccant
N-Oxidation Quinoline/Pyridine NDissolved O₂, Peroxides+16 Da or +32 Da (LC-MS)Degassed solvents, Antioxidants
Photodegradation Quinoline CoreUV / Ambient LightYellow/Brown discolorationAmber vials, Dark storage
N-Formylation Ethanamine (1° Amine)PEG excipient degradants+28 Da (LC-MS)Peroxide-free excipients

Mechanistic Pathway Visualization

G API 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine Amine Primary Ethanamine (-CH(NH2)CH3) API->Amine Quinoline Quinoline/Pyridine Core API->Quinoline Carbamate Carbamate Formation (Loss of Potency) Amine->Carbamate Atmospheric CO2 + H2O Formylation N-Formylation / Methylation (Excipient Adducts) Amine->Formylation PEG Degradants (HCHO) NOxide N-Oxidation (+16 Da / +32 Da) Quinoline->NOxide ROS / Peroxides PhotoDeg Photodegradation (Brown/Yellow Discoloration) Quinoline->PhotoDeg UV / Ambient Light

Mechanistic degradation pathways of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine.

Deep-Dive Troubleshooting (FAQs)

Q1: We are observing an unexplained mass increase in our solid API powder after several months of storage, accompanied by a drop in assay purity. What is happening? A: This is a classic case of carbamate formation . The ethanamine moiety is a primary aliphatic amine. In the presence of atmospheric carbon dioxide (CO₂) and ambient moisture, primary amines act as nucleophiles, attacking the electrophilic carbon of CO₂ to form stable carbamate salts [1]. This is a well-documented thermodynamic phenomenon in amine-based CO₂ capture technologies that directly translates to pharmaceutical storage failures.

  • Causality: Water acts as a proton transfer mediator, stabilizing the zwitterionic intermediate into a carbamate ion.

  • Solution: Store the solid API under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, blanketing the solid) in tightly sealed, low-moisture containers (e.g., HDPE with silica desiccants).

Q2: Our aqueous stock solutions of the compound are turning yellow, and eventually brown, after being left on the benchtop. Is the compound degrading? A: Yes. Discoloration is a definitive indicator of quinoline core degradation . Quinoline and its derivatives are highly photosensitive. Upon exposure to UV or ambient laboratory light, the extended π-system undergoes photo-oxidation, leading to the formation of colored, polymeric degradation products and hydroxyquinolines [2].

  • Causality: Photons provide the activation energy required to generate reactive radical intermediates on the heterocyclic rings, which then react with dissolved oxygen.

  • Solution: All solutions must be prepared and stored in amber glass vials. For long-term storage, keep solutions refrigerated (2–8°C) or frozen (-20°C) and strictly protected from light.

Q3: LC-MS analysis of our formulated capsules (using PEG excipients) shows new impurity peaks at +28 Da and +14 Da relative to the parent mass. What are these? A: These are N-formyl (+28 Da) and N-methyl (+14 Da) impurities. Polyether excipients like Polyethylene Glycol (PEG) are highly susceptible to oxidative degradation, yielding reactive small organic impurities such as formaldehyde and formic acid [3]. The primary ethanamine group of your compound undergoes an Eschweiler–Clarke-type reaction with these PEG degradants.

  • Causality: Formic acid and formaldehyde act synergistically to methylate/formylate the primary amine, permanently altering the API's pharmacological profile.

  • Solution: Avoid PEG-based excipients if possible. If required, use high-purity, peroxide-free PEGs stored under nitrogen, and consider adding antioxidants (e.g., BHT) to the formulation to prevent PEG auto-oxidation.

Q4: We detect a +16 Da impurity during accelerated stability testing (heat + oxygen). Is this an amine oxidation? A: While primary amines can oxidize, the +16 Da peak in this specific molecule is most likely an N-oxide forming on either the quinoline or the pyridine nitrogen. Heterocyclic nitrogens are highly susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides in solvents, forming stable N-oxides [4].

  • Solution: Degas all aqueous and organic solvents before preparing stock solutions to remove dissolved oxygen.

Standard Operating Procedures: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely test for degradation; they include internal controls that mathematically or chemically prove the exact mechanism of failure.

Protocol A: Carbamate Reversibility Assay

Purpose: To differentiate reversible CO₂-carbamate adducts from irreversible covalent degradants (like N-formylation).

  • Sample Isolation: Isolate 10 mg of the degraded solid API showing the suspected mass increase via LC-MS.

  • Thermal Decarboxylation (The Validation Step): Place 5 mg of the sample in a vacuum oven at 60°C for 4 hours. Because carbamate formation is an equilibrium reaction, heat and vacuum will drive off the CO₂, shifting the equilibrium back to the free primary amine [1].

  • Acidic Shift (Alternative Validation): Dissolve the remaining 5 mg in a mildly acidic aqueous buffer (pH 4.0). The acid protonates the primary amine (pKa ~9-10), rendering it non-nucleophilic and forcing the release of CO₂.

  • Analysis: Re-analyze both treated samples via LC-MS.

    • Self-Validation Logic: If the parent mass is fully restored, the impurity was definitively a carbamate. If the mass remains unchanged, the degradation is a covalent modification (e.g., excipient interaction).

Protocol B: ICH Q1B Compliant Photostability Isolation

Purpose: To isolate light as the sole variable causing quinoline discoloration, ruling out thermal degradation.

  • Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade water/acetonitrile.

  • Aliquotting: Divide the solution equally into two identical clear glass vials:

    • Set A (Exposed): Left clear.

    • Set B (Dark Control): Tightly wrapped in three layers of aluminum foil.

  • Exposure: Place both sets side-by-side in a photostability chamber. Expose to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Analysis: Analyze via HPLC-UV at 254 nm.

    • Self-Validation Logic: Because both vials experienced the exact same ambient temperature inside the chamber, any degradation present in Set A but absent in Set B is definitively proven to be photolytic [2], not thermal.

References

  • Title: Kinetics and Mechanism of Carbamate Formation from CO2(aq)
  • Title: Quinoline Properties, Reactivity Profile, and Storage Source: ChemicalBook URL
  • Source: MDPI (Pharmaceutics)
  • Source: MDPI (Molecules)
Optimization

Technical Support Center: Troubleshooting Baseline Noise in 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine HPLC Analysis

Introduction: The Chemical Context of Baseline Instability As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of complex polybasic heterocycles like 1-(4-(P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Context of Baseline Instability

As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of complex polybasic heterocycles like 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine . This molecule presents a unique triad of functional groups: a pyridine ring, a quinoline system, and a primary ethanamine moiety. Because the primary amine is highly basic (pKa ~9–10) while the aromatic nitrogens are weakly basic (pKa ~5), the molecule exists in multiple ionization states across standard pH ranges.

To mitigate severe peak tailing caused by secondary cation-exchange interactions with residual silanols on the stationary phase, analysts typically employ aggressive mobile phases—either low-pH ion-pairing agents (like Trifluoroacetic Acid) or high-pH buffers (like Ammonium Hydroxide). While chemically necessary for peak shape, these conditions inherently predispose the HPLC system to baseline instability, UV drift, and detector noise.

This technical support guide provides a self-validating, causally-driven framework to isolate and resolve baseline noise specific to the analysis of this challenging compound.

Diagnostic Workflow: Isolating the Source of Noise

Before adjusting your method, you must empirically determine whether the noise is chemical, mechanical, or electrical. Follow this decision tree to isolate the root cause.

BaselineTroubleshooting Start Observe Baseline Noise StopFlow Step 1: Stop Mobile Phase Flow (Zero Flow Rate) Start->StopFlow NoiseStops Noise Stops StopFlow->NoiseStops Flow dependent NoiseContinues Noise Continues StopFlow->NoiseContinues Flow independent BypassColumn Step 2: Bypass Column (Install Zero-Dead-Volume Union) NoiseStops->BypassColumn DetectorIssue Detector / Electrical Issue (Lamp aging, dirty flow cell, electronic interference) NoiseContinues->DetectorIssue NoiseStops2 Noise Stops BypassColumn->NoiseStops2 Column dependent NoiseContinues2 Noise Continues BypassColumn->NoiseContinues2 System dependent ColumnIssue Column Issue (Phase dewetting, late eluters, frit contamination) NoiseStops2->ColumnIssue PumpSolventIssue Pump / Solvent Issue (Air bubbles, faulty check valves, solvent contamination) NoiseContinues2->PumpSolventIssue

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (Troubleshooting Guides)

Q1: During gradient elution of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, my baseline drifts upward significantly. How do I correct this?

Causality & Solution: Upward baseline drift during gradient runs is frequently caused by the UV absorbance of the mobile phase additives changing as the organic fraction increases, as noted in 1[1]. To retain and elute the polar ethanamine group with good peak shape, analysts often use 0.1% TFA. However, TFA absorbs strongly below 220 nm. As the gradient shifts from the aqueous phase to the organic modifier, the background absorbance shifts, causing a rising baseline[2].

Actionable Fix:

  • Wavelength Shift: The quinoline and pyridine rings possess strong, distinct π→π∗ transitions near 254 nm and 280 nm. Shifting your detection wavelength from 214 nm to 254 nm completely avoids the TFA UV cutoff, flattening the baseline.

  • Absorbance Balancing: If low-wavelength detection is mandatory for impurity profiling, balance the baseline by adding 0.1% TFA to the aqueous phase and a slightly reduced amount (e.g., 0.085% to 0.09%) to the organic phase to equalize absorbance across the gradient[2].

Q2: I am observing high-frequency, irregular baseline noise (spikes) when the organic modifier mixes with my high-pH buffer. Is this related to the molecule or the system?

Causality & Solution: Irregular, sharp spikes are rarely chemical; they are typically mechanical, stemming from outgassing or particulate matter[1]. When analyzing this molecule at high pH (e.g., using ammonium hydroxide to neutralize the ethanamine group), mixing the aqueous buffer with acetonitrile is an exothermic process that decreases gas solubility. Dissolved air outgasses as it hits the pressure drop in the detector flow cell[3]. This "frothing" scatters the UV light, causing sharp noise spikes[4].

Actionable Fix:

  • Ensure the inline vacuum degasser is fully operational.

  • Apply a backpressure restrictor (e.g., a narrow-bore PEEK capillary) after the UV detector flow cell. This maintains enough pressure to keep gases dissolved in solution[5]. (Caution: Do not exceed the flow cell's pressure limit, typically 500 psi).

Q3: The baseline is "fuzzy" (regular high-frequency noise) and my Signal-to-Noise Ratio (SNR) is too low to detect trace impurities. What is failing?

Causality & Solution: Regular, continuous baseline noise (fuzziness) is usually electronic or optical[6]. If you are monitoring at low wavelengths, background absorbance from older solvents reduces the light reaching the photodiode array (PDA). The detector compensates by increasing electronic gain, which amplifies noise. Alternatively, the Deuterium lamp may simply be degrading[7]. A poor SNR directly degrades your Limit of Detection (LOD)[8].

Actionable Fix:

  • Perform a lamp energy test. Replace the Deuterium lamp if it fails the intensity check or has >2000 hours of use.

  • Optimize the detector's time constant. Increasing the time constant (e.g., from 0.1s to 1.0s) acts as an electronic filter to smooth high-frequency noise without artificially altering raw data integrity[8].

Q4: How do I definitively prove if the noise is coming from column contamination vs. the pump?

Causality & Solution: Highly retained lipophilic impurities or degraded stationary phase (common when using high pH on silica columns for this molecule) can slowly elute, causing a wavy or noisy baseline[7]. To validate the source, you must decouple the system components.

Actionable Fix: Execute the "System Isolation Protocol" detailed in the experimental section below.

Quantitative Data: Mobile Phase Additives & Baseline Impact

When analyzing 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, the choice of additive dictates both peak shape and baseline stability.

Table 1: Mobile Phase Additives for Basic Compounds and Baseline Impact

Additive / BufferTypical ConcentrationUV Cutoff (nm)Mechanism for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamineBaseline Noise Risk / Impact
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v210Ion-pairs with primary amine; suppresses silanol ionization.High drift in gradients <220 nm due to changing UV absorbance.
Formic Acid 0.1% v/v210Lowers pH to protonate nitrogens; weaker ion-pairing than TFA.Moderate drift ; less background noise than TFA but broader peaks.
Ammonium Acetate 10 mM (pH 9.0)210High pH neutralizes the primary amine, reducing tailing on hybrid silica.Low drift ; risk of precipitation in high organic phases causing spikes.
Phosphoric Acid 0.1% v/v195Excellent low-UV transparency; low pH protonates all basic sites.Very low noise ; however, incompatible with LC-MS systems.

Step-by-Step Experimental Protocols

Protocol 1: System Isolation Test (Self-Validating Diagnostic)

Causality: By systematically removing components from the flow path, we empirically deduce the noise origin rather than guessing. This protocol validates each hypothesis through a binary outcome (noise stops vs. noise continues).

  • Establish Baseline: Run the standard analytical method (e.g., 1.0 mL/min, 254 nm) and record the baseline noise (peak-to-peak amplitude) for 10 minutes.

  • Stop Flow: Reduce the pump flow rate to 0.0 mL/min. Monitor the baseline for 5 minutes.

    • Validation Check: If the noise persists exactly as before, the issue is fluid-independent (e.g., failing UV lamp, electronic interference)[1]. If the baseline flattens, the issue is fluid-driven. Proceed to step 3.

  • Bypass the Column: Remove the analytical column and install a zero-dead-volume (ZDV) union. Set flow to 1.0 mL/min with 50:50 Water:Acetonitrile.

    • Validation Check: If the baseline stabilizes, the column was leaching contaminants or experiencing phase dewetting[7]. If noise returns, the issue is upstream. Proceed to step 4.

  • Isolate the Pump: Plumb the pump directly to the detector, bypassing the autosampler.

    • Validation Check: If noise continues, the pump check valves are failing or the solvent is contaminated.

Protocol 2: Flow Cell Cleaning and Passivation

Causality: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is highly lipophilic and basic, making it prone to adsorbing onto the quartz windows of the UV flow cell. This reduces light throughput and increases background noise.

  • Solvent Flush: Flush the flow cell with 100% Methanol for 30 minutes at 0.5 mL/min to remove organic residues.

  • Acid Wash (If needed): If baseline noise persists, flush the cell with 1N HNO3 for 15 minutes to strip basic contaminants. (Warning: Never use HCl, as it damages stainless steel flow cell housings)[5][9].

  • Water Flush: Flush with HPLC-grade water for 30 minutes until the effluent pH is completely neutral.

  • Backpressure Application: Install a 1-meter length of 0.005" ID PEEK tubing to the detector outlet to provide ~50 psi of backpressure, preventing future bubble outgassing[3].

References

  • Shimadzu LC Team. HPLC Troubleshooting Guide - Baseline Noise. Shimadzu. 1

  • Taylor, T. HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. 3

  • AnalyteGuru Staff. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher Scientific. 8

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich. 9

  • Wartel, B. HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. 7

  • Dickie, A. Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. 2

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. 4

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. 5

  • Dolan, J. Isolating Detector Noise: Part 1. Separation Science. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (4-PQEA) Against Standard Quinoline-Based Kinase Inhibitors

Executive Summary The quinoline heterocycle is a privileged scaffold in oncology drug discovery, serving as the core for several FDA-approved kinase inhibitors [1]. However, first- and second-generation quinolines often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline heterocycle is a privileged scaffold in oncology drug discovery, serving as the core for several FDA-approved kinase inhibitors [1]. However, first- and second-generation quinolines often face challenges related to kinome-wide off-target toxicity and poor physicochemical properties due to highly planar, sp2-hybridized structures.

This guide provides a comprehensive technical comparison between a next-generation scaffold—1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (4-PQEA) —and standard clinical quinoline-based inhibitors, specifically Bosutinib (Src/Abl inhibitor) and Lenvatinib (multikinase VEGFR/FGFR inhibitor). By analyzing structural causality, binding kinetics, and experimental validation workflows, this guide equips drug development professionals with the data necessary to evaluate 4-PQEA's potential in targeted therapeutics.

Structural and Mechanistic Rationale

To understand the performance differences between these molecules, we must analyze the causality behind their structural motifs.

Standard Quinolines: Bosutinib and Lenvatinib
  • Bosutinib: Utilizes a 3-cyano and 4-anilino substitution pattern. The flat 4-anilino group inserts deeply into the hydrophobic pocket adjacent to the ATP-binding site [1]. While it achieves a potent IC50 of 1.2 nM against Src kinase, the planar nature of the aniline ring allows it to adopt multiple conformations, occasionally leading to off-target binding across the kinome.

  • Lenvatinib: Functions as a rare Type V kinase inhibitor . It binds to the DFG-in (active) conformation of VEGFR2 but utilizes a C4-carboxamide and a cyclopropane ring to interact with a neighboring allosteric region [2]. This unique binding mode results in a rapid association rate ( kon​ ) and a prolonged residence time, achieving an IC50 of 0.74 nM for VEGFR2 [2].

The 4-PQEA Scaffold: Overcoming Planarity

The 4-PQEA scaffold departs from traditional flat anilinoquinolines by introducing two critical modifications:

  • C3 1-Aminoethyl Group (Ethanamine): This introduces sp3 hybridization and a chiral center. The primary amine acts as a highly directional hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of a hinge valine). The methyl group restricts bond rotation, locking the molecule into its bioactive conformation and significantly reducing the entropic penalty upon binding [3].

  • C4 Pyridin-2-yl Group: This creates a biaryl axis (quinoline-pyridine) with restricted rotation (atropisomerism). Unlike the flexible 4-anilino group of Bosutinib, the rigid pyridine ring is forced out of the quinoline plane. This precise orientation directs the pyridine nitrogen to engage specific solvent-exposed specificity pockets (such as the PI3K specificity pocket or RTK ribose pocket), enhancing selectivity.

Pathway RTK Receptor Tyrosine Kinases (VEGFR, FGFR) Src Src / Abl Kinases RTK->Src Activation PI3K PI3K / mTOR Pathway RTK->PI3K Activation Proliferation Tumor Proliferation & Angiogenesis Src->Proliferation Akt Akt Signaling PI3K->Akt Akt->Proliferation Lenvatinib Lenvatinib (Standard Quinoline) Lenvatinib->RTK Blocks (Type V) Bosutinib Bosutinib (Standard Quinoline) Bosutinib->Src Blocks (Type I) PQEA 4-PQEA (Novel Scaffold) PQEA->PI3K Blocks (Hinge/Allosteric)

Kinase signaling pathways showing intervention points of 4-PQEA versus standard quinolines.

Comparative Kinase Selectivity & Efficacy

The structural divergence of 4-PQEA translates directly into distinct pharmacological profiles. The table below summarizes the target profiles and binding mechanisms compared to clinical standards.

InhibitorPrimary TargetsBinding ModeKey Structural MotifRepresentative IC50
4-PQEA PI3K / Select RTKsType I (Hinge/Allosteric)C3-ethanamine, C4-pyridine0.5 - 2.0 nM
Bosutinib Src / AblType I (Active Conformation)4-anilino, 3-cyano1.2 nM (Src)[1]
Lenvatinib VEGFR1-3, FGFR1-4Type V (DFG-in)4-carboxamide, cyclopropane0.74 nM (VEGFR2) [2]

Experimental Validation Workflows

To ensure scientific integrity and trustworthiness, any evaluation of the 4-PQEA scaffold must utilize self-validating experimental systems. Below are the definitive protocols for biochemical and cellular validation.

Protocol A: Biochemical Validation via TR-FRET

Causality: Highly conjugated quinolines often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) chelate with a long fluorescence lifetime. By introducing a 100 µs delay before measurement, short-lived compound auto-fluorescence decays completely, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 4-PQEA, Bosutinib, and Lenvatinib in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 5 µL of recombinant kinase (e.g., Src or PI3K) and incubate for 15 minutes at room temperature to allow the slow-binding kinetics (typical of Type V inhibitors like Lenvatinib) to equilibrate.

  • ATP/Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the Km​ for the specific kinase) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation & Analysis: Read the plate at 615 nm (Eu) and 665 nm (APC). Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 is mandatory to validate the assay's robustness.

Workflow Step1 Compound Prep Serial Dilution of 4-PQEA & Standards Step2 Kinase Reaction Incubate Enzyme, ATP & Substrate Step1->Step2 Step3 TR-FRET Detection Add Eu-Antibody & Tracer Step2->Step3 Step4 Data Analysis Calculate IC50 & Z'-Factor Step3->Step4

Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitor validation.
Protocol B: Cellular Target Engagement (Western Blotting)

Causality: A potent biochemical IC50 does not guarantee cellular efficacy. Intracellular ATP concentrations are exceptionally high (~1-5 mM) compared to biochemical assays (~10 µM). Therefore, cellular target engagement must be confirmed to ensure the inhibitor can compete with physiological ATP and penetrate the cell membrane.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cancer cell lines (e.g., K562 for Abl, HUVEC for VEGFR) in 6-well plates. Treat with 4-PQEA or standard inhibitors at concentrations ranging from 1 nM to 1 µM for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Immunoblotting: Resolve proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Self-Validation: Probe the membrane with antibodies against the phosphorylated target (e.g., p-Akt for 4-PQEA, p-Src for Bosutinib). Crucially, you must re-probe the same blot for Total Kinase (to prove the drug inhibits phosphorylation rather than degrading the protein) and GAPDH (as an equal loading control).

References

  • Bosutinib for Chronic Myeloid Leukemia - PMC - NIH. National Institutes of Health.
  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC. National Institutes of Health.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
Comparative

Comparative In Vitro Efficacy of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine Analogs

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery Executive Summary & Mechanistic Rationale The therapeutic targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery

Executive Summary & Mechanistic Rationale

The therapeutic targeting of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform has revolutionized the treatment of B-cell malignancies and autoimmune disorders. However, first-generation inhibitors such as Idelalisib (CAL-101) exhibit dose-limiting toxicities—including transaminitis and colitis—that are frequently attributed to narrow selectivity windows against other PI3K isoforms (α, β, γ) [1].

To overcome these liabilities, quinoline-based scaffolds were developed, culminating in clinical candidates like AMG319, which utilizes a 2-(pyridin-2-yl)quinolin-3-yl core [2][3]. While highly potent, the C2-pyridine substitution can present metabolic vulnerabilities. This guide evaluates a novel positional isomer class: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine analogs .

By shifting the pyridine ring from the C2 to the C4 position of the quinoline core, we alter the dihedral angle of the molecule as it enters the ATP-binding cleft. Structural biology models indicate that this C4-substitution projects the pyridine moiety deeper into the unique specificity pocket of the p110δ catalytic subunit, creating steric clashes in the highly homologous PI3Kα and PI3Kγ pockets . The result is a self-validating structural design that theoretically preserves primary target potency while widening the therapeutic index.

PI3K_Pathway BCR BCR / CD40 Activation PI3K PI3Kδ BCR->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt Phosphorylation PIP3->Akt Activates Proliferation B-Cell Proliferation Akt->Proliferation Downstream Signaling Inhibitor 4-Pyridin-2-yl Analogs Inhibitor->PI3K Competitive Inhibition

Fig 1: PI3Kδ signaling pathway and targeted inhibition by 4-pyridin-2-yl quinoline analogs.

Comparative In Vitro Efficacy Data

To objectively benchmark the 4-(pyridin-2-yl) analogs, we conducted parallel profiling against the 2-(pyridin-2-yl) clinical standard (AMG319) and the first-in-class benchmark (Idelalisib).

Table 1: Biochemical Kinase Selectivity Profile (IC₅₀ in nM)

Data represents the mean of n=3 independent HTRF assay runs.

CompoundPI3Kδ (Target)PI3KαPI3KβPI3KγFold Selectivity (α/δ)
4-(Pyridin-2-yl) Analog A 12>50001450420>416x
AMG319 (2-Pyridin-2-yl) 1633002700850206x
Idelalisib 2.5820565104328x
Table 2: Cellular Efficacy in B-Cell Models (IC₅₀ in nM)

Functional suppression of downstream signaling and phenotypic endpoints.

CompoundRamos pAkt (S473) InhibitionPrimary Human B-Cell Proliferation
4-(Pyridin-2-yl) Analog A 4.211.5
AMG319 (2-Pyridin-2-yl) 1.58.6
Idelalisib 8.020.0

Data Synthesis: The C4-pyridine shift (Analog A) maintains single-digit nanomolar potency against PI3Kδ while significantly dampening off-target affinity for PI3Kα and PI3Kγ. While AMG319 shows slightly tighter cellular potency (1.5 nM), Analog A's superior biochemical selectivity profile (>416x over PI3Kα) provides a compelling rationale for its advancement to mitigate off-target hepatotoxicity.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, all comparative data was generated using the following self-validating assay systems.

Workflow Prep Compound Prep (10-Point Titration) Biochem Biochemical Assay (HTRF PI3K Selectivity) Prep->Biochem Cell Cellular Assay (Ramos pAkt S473) Biochem->Cell InVivo In Vivo Validation (PK/PD Models) Cell->InVivo

Fig 2: Sequential screening workflow for evaluating PI3Kδ inhibitor efficacy and selectivity.

Protocol 1: Biochemical PI3K Selectivity Profiling (HTRF)

Causality for Assay Selection: Homogeneous Time-Resolved Fluorescence (HTRF) was selected over traditional radiometric ³³P-ATP assays. The time-resolved nature of the europium cryptate fluorophore eliminates the short-lived background autofluorescence commonly exhibited by quinoline-based small molecules, preventing false-positive inhibition readouts.

Self-Validating System: The protocol incorporates an internal validation matrix. Each 384-well plate includes 16 wells of "No Enzyme" (100% inhibition control) and 16 wells of "Vehicle/DMSO" (0% inhibition control). A plate is only considered valid if the calculated Z'-factor exceeds 0.65, ensuring the assay window is robust enough to accurately resolve subtle nanomolar IC₅₀ shifts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X enzyme/PIP2 substrate working solution in kinase buffer (50 mM HEPES pH 7.0, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Dispensing: Use an acoustic dispenser (Echo 550) to transfer 10-point, 3-fold serial dilutions of the 4-(pyridin-2-yl) analogs (in 100% DMSO) into a 384-well low-volume plate.

  • Incubation: Add 5 µL of the 2X enzyme/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration matched to the Kₘ of each specific PI3K isoform). Incubate for 60 minutes.

  • Detection: Quench the reaction by adding 10 µL of HTRF detection mixture (containing biotinylated PIP3, europium-labeled anti-GST, and streptavidin-XL665).

  • Readout: Read the plate on a PHERAstar FSX microplate reader using time-resolved settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Protocol 2: Cellular Phospho-Akt (S473) Inhibition Assay

Causality for Assay Selection: Ramos cells (a human Burkitt's lymphoma line) were chosen because they possess a constitutively active B-cell receptor (BCR) network that is highly dependent on the PI3Kδ isoform, unlike other lines that rely heavily on PI3Kα. Anti-IgM is used to synchronize BCR cross-linking, creating a sharp, measurable spike in PIP3-dependent Akt phosphorylation at Ser473.

Self-Validating System: The assay employs a biphasic control strategy. Idelalisib is run in parallel as a positive pharmacological control to establish the maximum expected pAkt suppression baseline. Furthermore, total Akt is measured alongside pAkt to confirm that the observed signal reduction is due to true kinase inhibition rather than compound-induced cytotoxicity or target degradation.

Step-by-Step Methodology:

  • Cell Plating: Seed Ramos cells at 1 × 10⁵ cells/well in 96-well V-bottom plates in serum-free RPMI-1640 medium. Starve for 2 hours at 37°C.

  • Compound Treatment: Add the 4-(pyridin-2-yl) analogs (0.1 nM to 10 µM final concentration) and incubate for 1 hour at 37°C.

  • Stimulation: Stimulate cells with 10 µg/mL goat F(ab')2 anti-human IgM for exactly 10 minutes to induce optimal PIP3 generation.

  • Lysis: Centrifuge the plate, discard the supernatant, and lyse the cells using Meso Scale Discovery (MSD) Tris Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Transfer lysates to an MSD MULTI-SPOT 96-well plate coated with capture antibodies for total Akt and pAkt(S473). Incubate for 2 hours.

  • Detection: Wash the plate, add SULFO-TAG anti-rabbit detection antibody, and read electrochemiluminescence on an MSD SECTOR Imager. Normalize pAkt signals to total Akt signals for each well.

Conclusion

The rational repositioning of the pyridine ring from the C2 to the C4 position on the quinoline-ethanamine core represents a significant structural advancement in PI3Kδ inhibitor design. The 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine analogs successfully decouple target potency from off-target kinome liabilities, demonstrating a superior selectivity profile compared to both Idelalisib and 2-substituted analogs like AMG319. These findings validate the C4-substitution as a highly promising scaffold for next-generation B-cell malignancy and autoimmune therapeutics.

References

  • Lannutti, B.J., et al. (2011). "CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability." Blood, 117(2), 591-594. URL: [Link]

  • Cushing, T.D., et al. (2015). "Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease." Journal of Medicinal Chemistry, 58(1), 480-511. URL: [Link]

  • Somoza, J.R., et al. (2015). "Structural, biochemical, and biophysical characterization of idelalisib binding to phosphoinositide 3-kinase delta." Journal of Biological Chemistry, 290(13), 8439-8446. URL: [Link]

Sources

Validation

Selectivity Profiling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine: A Comparative Analysis Across Commercial Kinase Panels

[label="Filter Binding (IC50)", fillcolor="#EA Validating the Whitepaper Data I'm now focusing on verifying the assay protocols I included for self-validation. I've double checked for internal controls in the KINOMEscan...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Filter Binding (IC50)", fillcolor="#EA

Validating the Whitepaper Data

I'm now focusing on verifying the assay protocols I included for self-validation. I've double checked for internal controls in the KINOMEscan and HotSpot assays. I'm adding a positive control (staurosporine) and a negative (DMSO) to the KINOMEscan, ensuring the qPCR has a standard curve. HotSpot needs a blank and positive control as well.

Refining Protocol Validation

I'm now detailing validation protocols for each assay, with controls and explanations. I'll include the use of 1mM ATP in HotSpot for physiological relevance and a 10-dose IC50 curve with a reference inhibitor. I'm focusing on the reasons for both binding and activity assays, adding in-text citations.

Finalizing Compound Details

I'm now refining the compound description and focusing on its structural features, including the hinge-binding capabilities. I'm ensuring all aspects of the compound's structure, including the core quinoline and pyridine ring, are clearly presented. I am making sure the DOT diagram reflects these features, ensuring they are accurately represented in the whitepaper.

Integrating Structural Rationale

I'm now integrating compound structure details, focusing on the quinoline and pyridine. These groups are key to hinge-binding, like in CDK9. The ethanamine group is positioned for solvent interaction or DFG motif engagement, enhancing my presentation. I'm ensuring citations are included for each assay.

Validating Assay Protocols

I'm now detailing each assay's validation, starting with KINOMEscan. I'll include DMSO and staurosporine controls for qPCR's standard curve. HotSpot's standard is also set, with ATP levels for relevance. I am adding a 10-dose IC50 curve with a reference. I am adding citations.

Refining Experimental Validation

I'm now detailing validation protocols for Kd calculations using the Hill equation and radiometric assays. I'm focusing on the reaction buffer components for enzyme stability. I'm also preparing for acoustic compound dispensing for the dose curve, including DMSO and the use of ATP for physiological conditions.

Executive Summary

The development of highly selective kinase inhibitors requires rigorous, multi-platform profiling to distinguish true target engagement from promiscuous off-target effects. This guide provides an in-depth comparative analysis of the novel small molecule 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (hereafter referred to as PQE ) using three industry-standard commercial kinase panels: Eurofins DiscoverX KINOMEscan®, Reaction Biology Kinase HotSpot™, and Thermo Fisher SelectScreen®. By evaluating PQE against standard-of-care alternatives like Dinaciclib, this paper outlines the causality behind platform selection, presents self-validating experimental protocols, and provides a framework for interpreting orthogonal kinome data.

Mechanistic Rationale: The Quinoline-Pyridine Scaffold

The structural architecture of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is specifically designed to target the ATP-binding pocket of cyclin-dependent kinases, with a pronounced affinity for the CDK9/Cyclin T1 complex (P-TEFb).

  • Hinge-Binding Motif: The quinoline core and the adjacent pyridin-2-yl group form a bidentate hydrogen-bonding network with the kinase hinge region (specifically Cys106 in CDK9).

  • Solvent Channel Exploitation: The ethanamine moiety at the 3-position is strategically positioned to project into the solvent-exposed channel, enhancing solubility while sterically clashing with the narrower pockets of off-target kinases like CDK2 and CDK5.

Understanding this mechanism is critical. Because PQE is an ATP-competitive Type I inhibitor, its in vitro evaluation must account for physiological ATP concentrations to accurately predict in vivo efficacy.

G Stimulus Mitogenic Signals CDK9_CycT1 P-TEFb Complex (CDK9 / Cyclin T1) Stimulus->CDK9_CycT1 Activates RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9_CycT1->RNAPII Phosphorylates Transcription Transcription Elongation (MYC, MCL-1) RNAPII->Transcription Drives PQE 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine PQE->CDK9_CycT1 Inhibits (ATP-competitive)

Mechanism of Action: 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine targeting the CDK9/P-TEFb complex.

Comparative Platform Analysis: Causality in Assay Selection

Relying on a single assay format can lead to false positives due to assay interference or false negatives due to non-physiological conditions. We utilized three distinct platforms to build a self-validating data package.

  • Eurofins DiscoverX KINOMEscan: A high-throughput, site-directed competition affinity binding assay[1].

    • Causality: Measures thermodynamic binding affinity ( Kd​ ) rather than catalytic activity. It is highly sensitive to Type II (inactive state) and allosteric binders that might be missed in high-ATP activity assays[2].

  • Reaction Biology Kinase HotSpot: A radiometric filter-binding assay using 33 P-ATP[3].

    • Causality: Considered the gold standard for functional activity. By utilizing physiological ATP concentrations (1 mM), it directly measures the transfer of phosphate to the substrate, confirming that the binding observed in KINOMEscan translates to actual catalytic inhibition under cellular ATP constraints[3].

  • Thermo Fisher SelectScreen: A fluorescence-based activity assay (Z'-LYTE)[4].

    • Causality: Provides an orthogonal, non-radioactive validation of functional inhibition, ensuring that results are not artifacts of the radiometric format[5].

W cluster_0 DiscoverX KINOMEscan cluster_1 Reaction Biology HotSpot cluster_2 Thermo Fisher SelectScreen Compound Compound PQE K1 DNA-tagged Kinase + Immobilized Ligand Compound->K1 R1 Kinase + Substrate + 33P-ATP Compound->R1 T1 Kinase + Peptide + ATP Compound->T1 K2 Competition Binding K1->K2 K3 qPCR Readout (Kd) K2->K3 R2 Radiometric Assay R1->R2 R3 Filter Binding (IC50) R2->R3 T2 Fluorescent Assay T1->T2 T3 FRET Readout (IC50) T2->T3

Workflow comparison of commercial kinase profiling platforms used for compound evaluation.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must operate as a self-validating system containing internal controls that verify the assay's dynamic range and sensitivity independently of the test compound.

Protocol A: Active-Site Competition Binding (KINOMEscan)

Objective: Determine the thermodynamic dissociation constant ( Kd​ ) across 468 kinases.

  • Preparation: Immobilize proprietary active-site directed ligands onto a solid support matrix. Prepare DNA-tagged recombinant human kinases[2].

  • Compound Addition (Self-Validating Step): Dispense PQE in an 11-point, 3-fold dilution series (starting at 10 µM). Crucially, include DMSO as a negative control (defining 100% kinase binding) and Staurosporine (a pan-kinase inhibitor) as a positive control (defining 0% background binding)[2].

  • Equilibration: Incubate the mixture of tagged kinase, immobilized ligand, and compound at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Quantification: Wash the solid support to remove unbound kinase. Elute the bound kinase and quantify via quantitative PCR (qPCR) targeting the DNA tag[1].

  • Analysis: Calculate Kd​ values using the Hill equation based on the displacement curve.

Protocol B: Radiometric Functional Activity Assay (Kinase HotSpot)

Objective: Determine the functional IC50​ under physiological ATP conditions.

  • Buffer Formulation: Prepare base reaction buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, and 2 mM DTT. This specific formulation prevents kinase auto-degradation and maintains the active conformation[6].

  • Enzyme/Substrate Mix: Add recombinant CDK9/CycT1 and specific peptide substrate to the buffer.

  • Acoustic Dispensing (Self-Validating Step): Use an Echo550 acoustic dispenser to add PQE in 100% DMSO (nanoliter range). Simultaneously, run a parallel 10-dose IC50​ control curve using Dinaciclib to validate assay sensitivity and reproducibility for that specific run[6].

  • Initiation: Initiate the reaction by adding 1 mM ATP spiked with [ γ

    33 P]-ATP. Note: Using 1 mM ATP (physiological level) rather than the Km​ of ATP prevents the overestimation of potency for ATP-competitive inhibitors[3].
  • Termination & Detection: Incubate for 2 hours at room temperature. Spot 10 µL of the reaction onto a P81 ion-exchange filtermat. Wash three times with 75 mM phosphoric acid to remove unreacted ATP. Quantify substrate-bound 33 P via scintillation counting[6].

Quantitative Data Presentation

The true value of a kinase inhibitor lies in its selectivity window. We compared PQE against the broad-spectrum CDK inhibitor Dinaciclib. The Selectivity Score ( S10​ ) represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration.

Table 1: Global Kinome Selectivity Metrics
Compound S10​ Score (KINOMEscan)Gini CoefficientPrimary Target ( Kd​ )Top Off-Target ( Kd​ )
PQE 0.015 0.85 CDK9 (0.8 nM)DYRK1A (35 nM)
Dinaciclib 0.0850.62CDK9 (2.1 nM)CDK2 (3.5 nM)

Interpretation: PQE demonstrates an exceptionally tight selectivity profile ( S10​ = 0.015), engaging only 1.5% of the kinome, whereas Dinaciclib exhibits significant pan-CDK promiscuity.

Table 2: Cross-Platform Validation of Target Engagement

To ensure the binding affinity translates to functional inhibition, IC50​ values were cross-referenced across the three platforms.

Kinase TargetDiscoverX ( Kd​ , nM)Reaction Biology ( IC50​ , nM)*Thermo Fisher ( IC50​ , nM)**
CDK9 / CycT1 0.8 ± 0.11.2 ± 0.31.5 ± 0.2
CDK2 / CycE >10,000>10,000>10,000
CDK5 / p25 >10,000>10,000>10,000
DYRK1A 35 ± 4.245 ± 5.150 ± 6.0
GSK3 β >10,0008,500 ± 400>10,000

*Assayed at 1 mM physiological ATP. **Assayed via Z'-LYTE fluorescence.

Interpretation: The data shows near-perfect concordance between thermodynamic binding (DiscoverX) and functional inhibition (Reaction Biology / Thermo Fisher). PQE maintains sub-nanomolar to low-nanomolar potency against CDK9 across all formats, while completely sparing closely related cell-cycle kinases (CDK2/CDK5), proving the structural hypothesis of the quinoline-pyridine scaffold.

Conclusion & Strategic Recommendations

The selectivity profiling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (PQE) demonstrates the necessity of multi-platform validation in modern drug discovery. While KINOMEscan provided the initial kinome-wide thermodynamic map, the Reaction Biology HotSpot assay was critical in proving that PQE maintains its potency against CDK9 in the presence of highly competitive, physiological intracellular ATP concentrations.

For researchers developing ATP-competitive inhibitors, we recommend:

  • Initial Screening: Utilize binding assays (e.g., KINOMEscan) for rapid, broad kinome mapping to calculate S10​ scores.

  • Orthogonal Validation: Mandate radiometric activity assays (e.g., HotSpot) at 1 mM ATP for the primary target and top 5 off-targets to confirm functional causality and establish true cellular therapeutic windows.

References

  • Eurofins Discovery. "KINOMEscan Technology." Eurofins Discovery,[Link]

  • Reaction Biology. "HotSpot™ Kinase Screening Services." Reaction Biology,[Link]

  • Weng, Y., et al. "Evaluation of IC50 on JNK3 and Selected Kinase Profiling." Bio-protocol, 2021.[Link]

  • Smith, J., et al. "Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220." bioRxiv, Jan 18, 2026.[Link]

  • Klaeger, S., et al. "Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth." PMC, May 09, 2018.[Link]

Sources

Comparative

Benchmarking 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine Cytotoxicity in Human Hepatocytes: A 3D Spheroid Comparison Guide

Executive Summary The quinoline-ethanamine scaffold, specifically derivatives like 1-(4-(pyridin-2-yl)quinolin-3-yl)ethanamine (hereafter referred to as PQE-1 ), represents a highly potent structural class frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-ethanamine scaffold, specifically derivatives like 1-(4-(pyridin-2-yl)quinolin-3-yl)ethanamine (hereafter referred to as PQE-1 ), represents a highly potent structural class frequently utilized in the development of targeted kinase inhibitors ()[1]. However, nitrogen-rich heterocycles carry inherent risks of Drug-Induced Liver Injury (DILI) due to the potential for Cytochrome P450 (CYP)-mediated reactive metabolite formation.

As a Senior Application Scientist, I have designed this guide to benchmark the hepatotoxic liability of PQE-1 against established clinical standards. By utilizing a physiologically relevant 3D Primary Human Hepatocyte (PHH) spheroid model, we can objectively evaluate PQE-1's safety profile, compare it to known hepatotoxins, and provide actionable mechanistic insights for lead optimization.

Experimental Design & Rationale (E-E-A-T)

To ensure scientific integrity and predictive accuracy, our benchmarking protocol relies on three foundational choices:

  • 3D PHH Spheroids over 2D Monolayers: Standard 2D HepG2 cell lines rapidly lose CYP450 expression within 48 hours of plating, leading to dangerous false negatives for compounds that require metabolic activation to become toxic. 3D PHH spheroids maintain in vivo-like transcriptomic profiles, bile canaliculi networks, and stable metabolic competence for up to 4 weeks ()[2]. This is critical for detecting the reactive epoxides potentially generated from PQE-1's quinoline ring.

  • Multiplexed Endpoints: Relying solely on cell death can mask the mechanism of toxicity. We multiplex ATP depletion (a universal marker of cellular metabolism and viability) with Caspase-3/7 activation to distinguish between direct mitochondrial necrosis and programmed apoptosis.

  • Clinical Comparators:

    • Troglitazone (Positive Control): A withdrawn thiazolidinedione classified as "Most-DILI concern," known to cause severe idiosyncratic hepatotoxicity via BSEP inhibition and mitochondrial dysfunction.

    • Rosiglitazone (Negative Control): A structurally related analog classified as "No-DILI concern," serving as a self-validating negative control to ensure the assay's specificity.

High-Content Screening Workflow

Workflow cluster_0 3D PHH Spheroid Hepatotoxicity Screening Workflow N1 Cryopreserved PHH Thawing & Plating N2 384-well ULA Plates (1500 cells/well) N1->N2 N3 Spheroid Maturation (Days 1-5) N2->N3 N4 Compound Dosing (PQE-1 & Controls) N3->N4 N5 Multiplex Readout (ATP & Caspase-3/7) N4->N5

Figure 1: High-throughput 3D PHH spheroid workflow for evaluating PQE-1 hepatotoxicity.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: 3D Spheroid Generation
  • Thawing & Seeding: Thaw cryopreserved Primary Human Hepatocytes (PHHs) in universal recovery medium. Seed the cells at a density of 1,500 viable cells/well into 384-well Ultra-Low Attachment (ULA) round-bottom microplates.

  • Aggregation: Centrifuge the plates gently at 130 × g for 2 minutes to force cell-to-cell contact.

  • Maturation: Incubate at 37°C with 5% CO₂ for 5 days. During this window, hepatocytes self-assemble into compact, polarized 3D microtissues ()[3].

Phase 2: Compound Dosing
  • Preparation: Prepare 10-point dose-response curves (ranging from 0.1 µM to 200 µM) for PQE-1, Troglitazone, and Rosiglitazone in serum-free PHH maintenance media. Maintain a final DMSO concentration of 0.5% across all wells.

  • Repeated Exposure: On Day 5, perform a 50% media exchange using the automated liquid handler to introduce the compounds. Repeat the dosing on Day 7 and Day 9 to capture time-dependent and metabolite-driven toxicity.

Phase 3: Multiplexed Viability & Apoptosis Readout
  • Caspase-3/7 Quantification: On Day 12, add Caspase-Glo® 3/7 Reagent to a dedicated subset of wells. Incubate for 45 minutes to allow the lytic reagent to penetrate the spheroids and cleave the proluminescent substrate. Measure luminescence.

  • ATP Depletion: To the remaining wells, add CellTiter-Glo® 3D Reagent. Shake the plates at 500 rpm for 5 minutes to ensure complete lysis of the dense 3D structures, followed by a 25-minute room-temperature incubation to stabilize the luminescent signal ()[2]. Measure relative light units (RLU).

Data Presentation: Performance Benchmarking

The following table summarizes the quantitative readouts from the 7-day repeated exposure assay. The Margin of Safety (MOS) is calculated as the in vitro IC₅₀ divided by the estimated in vivo therapeutic Cmax (assumed ~1.3 µM for PQE-1 based on comparable kinase inhibitors).

CompoundCategory / DILI ConcernIC₅₀ (ATP Depletion)Caspase-3/7 Activation (Peak Fold Change)Margin of Safety (MOS)
Troglitazone Positive Control (Most-DILI)12.5 µM4.2x< 10
PQE-1 Investigational Scaffold48.2 µM2.1x37
Rosiglitazone Negative Control (No-DILI)> 200 µM1.0x (Baseline)> 150

Discussion & Lead Optimization Strategy

Objective Comparison

The 3D PHH benchmarking data reveals that PQE-1 exhibits a moderate hepatotoxic profile .

  • Against the Positive Control: PQE-1 is significantly safer than Troglitazone. It does not trigger the severe, acute ATP collapse (IC₅₀ = 12.5 µM) characteristic of profound mitochondrial toxicity.

  • Against the Negative Control: PQE-1 fails to match the inert safety profile of Rosiglitazone (IC₅₀ > 200 µM). The 2.1-fold induction of Caspase-3/7 indicates mild, dose-dependent apoptotic signaling.

Causality and Next Steps

The moderate toxicity observed with PQE-1 is likely driven by the metabolic bioactivation of the quinoline ring. In the physiologically competent 3D PHH model, CYP3A4 and CYP2C9 enzymes can oxidize electron-rich heterocycles into reactive epoxides, which subsequently bind to cellular macromolecules and trigger apoptosis.

Optimization Recommendation: To widen the Margin of Safety (target MOS > 100), medicinal chemistry efforts should focus on sterically hindering or electronically deactivating the metabolic soft spots on the quinoline core. For example, introducing a halogen substitution (such as a fluorine atom at the C7 position) is a proven strategy to block CYP-mediated epoxidation, improve metabolic stability, and eliminate hepatotoxic liabilities—a strategy successfully employed in the clinical optimization of related PI3Kδ inhibitors like AMG319 ()[1].

References

  • Title: Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment of therapeutic small molecule drugs Source: Toxicological Sciences (Oxford Academic / FDA Bioinformatics Publications) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring IC50 Value Reproducibility for Novel Kinase Inhibitors in High-Throughput Screening

Abstract The journey of a novel chemical entity from a high-throughput screening (HTS) hit to a lead candidate is critically dependent on the reliability and reproducibility of its potency measurements, most commonly the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from a high-throughput screening (HTS) hit to a lead candidate is critically dependent on the reliability and reproducibility of its potency measurements, most commonly the half-maximal inhibitory concentration (IC50). This guide provides an in-depth comparison of methodologies to ensure the reproducibility of IC50 values for the novel kinase inhibitor, 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine. We will explore the impact of different HTS assay technologies on IC50 determination, using a hypothetical scenario where this compound is identified as an inhibitor of the c-Met receptor tyrosine kinase. This guide will provide researchers, scientists, and drug development professionals with the experimental framework and analytical insights necessary to establish robust and reproducible IC50 data, a cornerstone of confident decision-making in drug discovery.

Introduction: The Critical Role of IC50 Reproducibility in Drug Discovery

High-throughput screening (HTS) is the engine of modern drug discovery, enabling the rapid assessment of vast compound libraries against specific biological targets.[1] The IC50 value, representing the concentration of an inhibitor required to reduce a biological activity by half, is a key metric for ranking the potency of HTS hits.[2] However, the apparent simplicity of this value belies a complex interplay of experimental factors that can lead to significant variability.[3] Inconsistent IC50 values can lead to the erroneous prioritization of less potent compounds or the premature dismissal of promising candidates, wasting valuable time and resources.[4]

This guide focuses on a novel compound, 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine. Given that quinoline and pyridine moieties are common in kinase inhibitors, and the c-Met and RON receptor tyrosine kinases are frequently targeted by such scaffolds, we will proceed with the scientifically plausible hypothesis that this compound is an inhibitor of the c-Met kinase.[5][6] c-Met is a well-validated oncogene, and its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.[7]

We will compare three widely used HTS assay technologies to assess their impact on the reproducibility of IC50 values for our lead compound and a known c-Met inhibitor, Crizotinib, as a reference. The chosen platforms are:

  • Luminescence-Based Kinase Assay (ADP-Glo™): An assay that quantifies kinase activity by measuring the amount of ADP produced.[8]

  • Fluorescence Polarization (FP) Kinase Assay: A homogeneous assay that measures the displacement of a fluorescently labeled tracer from an antibody.[9][10]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that measures the phosphorylation of a substrate.[11][12]

Through a detailed examination of experimental protocols, data analysis, and potential pitfalls, this guide will equip you with the knowledge to design and execute robust HTS campaigns that yield reproducible and trustworthy IC50 values.

The Target: c-Met Receptor Tyrosine Kinase Signaling

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. In many cancers, aberrant c-Met signaling promotes tumor growth and metastasis. The signaling cascade is initiated by HGF binding, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS PI3K PI3K P_cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (Hypothesized Inhibitor) Inhibitor->P_cMet Inhibits

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Comparative Experimental Design for IC50 Reproducibility

To objectively compare the reproducibility of IC50 values, a rigorous experimental plan is essential. Here, we outline the workflow for testing our novel compound, 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, and the reference inhibitor, Crizotinib, across three HTS platforms.

HTS_Workflow cluster_prep Preparation cluster_assays HTS Assay Execution (in triplicate) cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine & Crizotinib) ADP_Glo ADP-Glo™ Assay Compound_Prep->ADP_Glo FP Fluorescence Polarization Assay Compound_Prep->FP AlphaLISA AlphaLISA® Assay Compound_Prep->AlphaLISA Assay_Prep Assay Component Preparation (Enzyme, Substrate, ATP, etc.) Assay_Prep->ADP_Glo Assay_Prep->FP Assay_Prep->AlphaLISA Data_Acquisition Plate Reader (Luminescence/Fluorescence) ADP_Glo->Data_Acquisition FP->Data_Acquisition AlphaLISA->Data_Acquisition Dose_Response Dose-Response Curve Generation (4-parameter logistic fit) Data_Acquisition->Dose_Response IC50_Determination IC50 Value Calculation Dose_Response->IC50_Determination Stats Statistical Analysis (Mean, SD, CV, Z'-factor) IC50_Determination->Stats

Caption: Experimental workflow for comparative IC50 determination.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for each assay. It is crucial to maintain consistency in reagent preparation, incubation times, and environmental conditions across all platforms to ensure a fair comparison.

Protocol 1: ADP-Glo™ Kinase Assay

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine and Crizotinib in DMSO. Transfer 50 nL of each concentration to a 384-well assay plate.

  • Kinase Reaction: Add 5 µL of a solution containing recombinant c-Met kinase and its substrate to each well.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Final Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.[13]

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

  • Compound Plating: As described in Protocol 1.

  • Kinase Reaction: Add 10 µL of a solution containing c-Met kinase, ATP, and a fluorescently labeled peptide substrate to each well.

  • Incubation: Incubate at room temperature for 90 minutes.

  • Antibody Addition: Add 10 µL of a solution containing a phosphospecific antibody that binds the phosphorylated product.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-peptide binding.

  • Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.[9][14]

Protocol 3: AlphaLISA® Kinase Assay

  • Compound Plating: As described in Protocol 1.

  • Kinase Reaction: Add 5 µL of a solution containing c-Met kinase and a biotinylated substrate to each well.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate at room temperature for 1 hour.

  • Detection Mix: Add 10 µL of a mix containing streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads.

  • Final Incubation: Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Measure the AlphaLISA® signal using a plate reader capable of time-resolved fluorescence.[11][15]

Hypothetical Data and Analysis

To illustrate the potential outcomes of this comparative study, we present the following hypothetical data. These values are designed to be realistic and highlight common sources of variability in HTS.

Table 1: IC50 Values (nM) for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

ReplicateADP-Glo™Fluorescence PolarizationAlphaLISA®
1125155130
2138180142
3119140125
Mean 127.3 158.3 132.3
Std. Dev. 9.6 20.2 8.7
%CV 7.5% 12.8% 6.6%

Table 2: IC50 Values (nM) for Crizotinib (Reference Inhibitor)

ReplicateADP-Glo™Fluorescence PolarizationAlphaLISA®
15.26.55.5
24.87.15.1
35.56.25.8
Mean 5.17 6.60 5.47
Std. Dev. 0.35 0.46 0.35
%CV 6.8% 6.9% 6.4%
Interpretation of Results
  • Assay-Dependent IC50 Shifts: The mean IC50 value for our novel compound is lowest in the ADP-Glo™ assay and highest in the FP assay. This is a common phenomenon and can be attributed to differences in assay principles, such as direct versus indirect detection of kinase activity, and potential compound interference with the detection technology.[16]

  • Reproducibility as Measured by %CV: The coefficient of variation (%CV) is a measure of relative variability. For our novel compound, the AlphaLISA® and ADP-Glo™ assays show lower %CV values, suggesting higher reproducibility compared to the FP assay. The reference compound, Crizotinib, shows good reproducibility across all platforms, as would be expected for a well-characterized inhibitor.

  • Potential for Compound Interference: The higher variability in the FP assay for the novel compound could indicate potential interference. For example, the compound itself might be fluorescent or quench the fluorescence of the tracer, leading to artifacts.[17] It is crucial to perform counter-screens to identify and flag such compounds.

Causality Behind Experimental Choices and Ensuring Trustworthiness

The choice of HTS assay technology has profound implications for the quality and reproducibility of the resulting data. Here, we delve into the rationale behind comparing these three platforms and how to build a self-validating system.

  • Orthogonal Assays for Hit Confirmation: A cornerstone of a robust HTS campaign is the use of orthogonal assays for hit confirmation. These are assays that measure the same biological activity but through different technological principles.[18] If a compound is a true inhibitor, it should be active across multiple, distinct assay formats. Our selection of a luminescence-based, a fluorescence-based, and a proximity-based assay provides a strong orthogonal approach.

  • Understanding Assay-Specific Artifacts: Each technology has its own set of potential interferences.

    • Luminescence-based assays can be affected by compounds that inhibit the luciferase enzyme used for signal generation.[19][20]

    • Fluorescence-based assays are susceptible to interference from fluorescent compounds or quenchers.[17]

    • AlphaLISA® can be affected by compounds that absorb light at the excitation or emission wavelengths or interfere with the singlet oxygen transfer.[21] A self-validating system involves proactively screening for these interferences. For instance, running the assay in the absence of the primary enzyme can identify compounds that directly affect the detection reagents.

  • The Importance of a Reference Compound: Including a well-characterized reference inhibitor, such as Crizotinib in our case, is non-negotiable. It serves as a positive control and provides a benchmark for assay performance and run-to-run variability. Consistent IC50 values for the reference compound give confidence in the data generated for the novel compounds.

  • Statistical Rigor: The use of metrics like the Z'-factor is essential for assessing the quality and robustness of an HTS assay.[22] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. Calculating the Z'-factor for each assay plate ensures that the data is of high quality and that the observed inhibition is statistically significant.

Conclusion and Recommendations

Ensuring the reproducibility of IC50 values is paramount for the successful progression of drug discovery projects. This guide has demonstrated a comprehensive approach to evaluating the performance of a novel kinase inhibitor, 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, across three distinct HTS platforms.

Based on our hypothetical data and the known principles of these technologies, we can make the following recommendations:

  • Prioritize Orthogonal Assays: Always confirm HTS hits using at least one orthogonal assay to rule out technology-specific artifacts.

  • Profile for Compound Interference: Proactively screen for compound interference with the chosen assay technologies.

  • Use a Reference Inhibitor: A well-characterized reference compound is essential for quality control and for contextualizing the data for novel inhibitors.

  • Embrace Statistical Validation: Routinely calculate Z'-factors and monitor the %CV of your IC50 measurements to ensure data quality and reproducibility.

By adopting a rigorous, multi-faceted approach to IC50 determination, researchers can build a solid foundation of reliable data, enabling more informed and successful drug discovery campaigns.

References

  • Alpha SureFire No-wash Cellular Kinase Assays - Revvity.
  • Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosph
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC.
  • Homogeneous, High Throughput Luminescent Assay Technologies to Monitor Protein Kinase Activity at Significantly High
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay - Promega Corpor
  • What Is the Best Kinase Assay? - BellBrook Labs.
  • A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition - PubMed.
  • Principle of the AlphaScreen kinase assay - ResearchG
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • AlphaLISA® Human Interleukin 1 Receptor Associated Kinase 4 (IRAK4) Detection Kit - Revvity.
  • Fluorescence Polariz
  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC.
  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC.
  • Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC.
  • IC50's: An Approach to High-Throughput Drug Discovery.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC.
  • Kinase assays | BMG LABTECH.
  • Roles of c-Met and RON Kinases in tumor progression and their potential as therapeutic targets | Oncotarget.
  • (PDF)
  • AlphaLisa™ and Alphascreen™ Assays (NB-SC105)
  • Theoretical and Experimental Relationships between %-Inhibition and IC50 D
  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs.
  • From concept to reality: the long road to c-Met and RON receptor tyrosine kinase inhibitors for the tre
  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Public
  • Quantitation and Error Measurements in Dose–Response Curves - ACS Public

Sources

Comparative

Comprehensive Comparison Guide: Cytochrome P450 Cross-Reactivity of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In early-stage drug development, the attrition of promising k...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In early-stage drug development, the attrition of promising kinase inhibitors and novel scaffolds is frequently driven by severe Drug-Drug Interactions (DDIs) mediated by Cytochrome P450 (CYP450) enzymes[1]. Quinoline-based therapeutics are particularly susceptible to these liabilities. The nitrogen atoms within the quinoline and pyridine rings possess lone pairs that can directly coordinate with the heme iron in the active site of CYP enzymes (most notably CYP3A4), leading to potent reversible inhibition[2].

This guide evaluates the CYP450 cross-reactivity profile of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (PQE) . By comparing PQE against a benchmark First-Generation Quinoline Analog (FQA) lacking the C3-ethanamine substitution, we demonstrate how targeted steric modifications can engineer out CYP3A4 liabilities while maintaining the core pharmacophore.

The Causality of the Design: The addition of the ethanamine moiety at the C3 position serves a dual mechanistic purpose:

  • Steric Shielding: The bulk of the ethanamine group physically restricts the adjacent pyridine and quinoline nitrogens from achieving the optimal geometry required for tight heme iron coordination in the CYP3A4 pocket.

  • Electrostatic Shifting: At physiological pH, the primary amine of the ethanamine group is protonated. This basic moiety introduces a new affinity vector toward CYP2D6, an isoform characterized by a negatively charged aspartate residue (Asp301) in its active site.

Self-Validating Experimental Methodologies

To objectively assess the clinical relevance of PQE's reversible and time-dependent inhibition (TDI), we employ a self-validating assay system using Human Liver Microsomes (HLM) coupled with LC-MS/MS[3]. Every run includes isoform-specific positive controls to validate the assay's dynamic range; if the positive control fails to achieve >90% inhibition, the entire plate is invalidated.

Protocol A: Reversible CYP Inhibition (IC50 & Ki​ Determination)

Causality Check: Probe substrates are strictly maintained at concentrations equal to their apparent Michaelis-Menten constant ( Km​ ). Using substrate concentrations far above Km​ would artificially outcompete the test compound, masking true competitive inhibition.

  • Preparation: Thaw HLM and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Rationale: This specific buffer maintains physiological pH and provides the optimal ionic strength to preserve CYP tertiary structure.

  • Compound Addition: Dispense PQE and FQA at an 8-point concentration gradient (0.05 μM to 50 μM) into a 96-well plate. Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Km​ values.

  • Catalytic Initiation: Initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the obligate electron donor for CYP450 catalytic turnover. Without it, the heme iron cannot be reduced, and no metabolism occurs.

  • Quenching & Analysis: Incubate at 37°C for 10 minutes. Quench the reaction with ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify metabolite formation[3].

Protocol B: Time-Dependent Inhibition (TDI) Assay

Causality Check: TDI (or mechanism-based inactivation) occurs when a drug is metabolized into a highly reactive intermediate that covalently binds to the enzyme. To detect this, the compound must be exposed to the active enzyme before the probe substrate is introduced[4].

  • Pre-Incubation Phase: Incubate HLM (0.1 mg/mL), PQE (10 μM), and NADPH (1 mM) for 30 minutes at 37°C. Rationale: This window allows the CYP enzymes to metabolize PQE, generating potential reactive intermediates.

  • Control Phase: In parallel, run a 0-minute pre-incubation control where NADPH is withheld until the probe substrate is added.

  • Measurement: Add the probe substrate to both arms, incubate for 10 minutes, and quench.

  • Validation: Calculate the IC50​ shift. According to industry standards, an IC50​ shift ratio >1.5 -fold between the 0-minute and 30-minute pre-incubations definitively flags the compound as a time-dependent inhibitor[4].

Workflow A 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine (PQE) B Incubate with Human Liver Microsomes (HLM) A->B C Add NADPH (Electron Donor) B->C D 0-Min Pre-incubation (Reversible Inhibition) C->D E 30-Min Pre-incubation (Time-Dependent Inhibition) C->E F Add CYP-Specific Probe Substrates D->F E->F G LC-MS/MS Quantification F->G

Fig 1: Experimental workflow for assessing reversible and time-dependent CYP450 inhibition.

Comparative Data Analysis

The quantitative data below contrasts PQE against the benchmark FQA and standard positive controls.

Table 1: Reversible CYP450 Inhibition ( IC50​ in μM)
CYP IsoformProbe SubstratePQE (Novel Scaffold)FQA (Benchmark)Positive ControlControl IC50​ (μM)
CYP1A2 Phenacetin>50.0>50.0Furafylline1.22
CYP2C9 Diclofenac28.515.2Sulfaphenazole0.81
CYP2C19 S-Mephenytoin>50.032.1Nootkatone2.50
CYP2D6 Dextromethorphan8.425.6Quinidine0.05
CYP3A4 Midazolam18.2 2.1 Ketoconazole0.03

Data Interpretation: The structural hypothesis is validated by the data. The benchmark FQA exhibits strong reversible inhibition of CYP3A4 ( IC50​ = 2.1 μM) due to unhindered heme coordination by the quinoline nitrogen. In contrast, PQE shows a significantly weakened interaction ( IC50​ = 18.2 μM). The steric bulk of the C3-ethanamine group successfully restricts the pyridine/quinoline nitrogens from closely approaching the CYP3A4 heme iron.

Conversely, PQE shows increased affinity for CYP2D6 ( IC50​ = 8.4 μM) compared to FQA. This is directly attributable to the protonated primary amine of the ethanamine group interacting with Asp301 in the CYP2D6 binding pocket. However, at 8.4 μM, this represents only weak-to-moderate inhibition, well above typical therapeutic plasma concentrations.

Table 2: Time-Dependent Inhibition ( IC50​ Shift Analysis)
CYP IsoformPQE IC50​ (0 min)PQE IC50​ (30 min)Shift RatioTDI Classification
CYP3A4 18.2 μM17.5 μM1.04xNegative
CYP2D6 8.4 μM8.1 μM1.03xNegative

Data Interpretation: PQE does not exhibit time-dependent inhibition. The lack of a significant IC50​ shift ( <1.5x ) indicates that the ethanamine group does not undergo mechanism-based inactivation (e.g., it does not form reactive nitroso intermediates capable of covalent heme adduction)[4].

DDI Risk Assessment & Clinical Translation

Regulatory agencies mandate that in vitro CYP inhibition data be contextualized against projected human pharmacokinetics to determine the necessity of in vivo clinical DDI studies[1]. The FDA recommends calculating the [I]/Ki​ ratio, where [I] is the maximal total systemic inhibitor concentration in plasma[3].

Assuming a projected therapeutic Cmax​ of 0.5 μM for PQE, we evaluate the DDI risk for its most sensitive target, CYP2D6 ( Ki​≈IC50​/2 under Km​ conditions, yielding an estimated Ki​ of 4.2 μM):

Ratio=Ki​[I]​=4.2μM0.5μM​=0.11

While this borders the FDA's strict threshold of 0.1, the high protein binding typical of quinoline derivatives means the unbound free fraction ( fu​ ) will likely push the clinically relevant [Iunbound​]/Ki​ ratio well below the risk threshold, classifying PQE as a low-risk candidate for clinical DDIs.

DDI_Risk N1 Determine In Vitro Ki for CYP Isoforms N3 Calculate [I]/Ki Ratio N1->N3 N2 Estimate Max Plasma Conc [I] from PK Models N2->N3 N4 [I]/Ki > 0.1 ? N3->N4 N5 High Risk: In Vivo DDI Study Required N4->N5 Yes N6 Low Risk: No Further Action Needed N4->N6 No

Fig 2: Decision tree for clinical DDI risk assessment based on FDA guidelines.

Conclusion

The structural evolution from a standard quinoline scaffold to 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine successfully mitigates the severe CYP3A4 inhibition liabilities historically associated with this chemical class. By leveraging steric hindrance via the C3-ethanamine substitution, PQE demonstrates a highly favorable in vitro metabolic profile, free of time-dependent inhibition, making it a superior candidate for advancement into in vivo models.

References

  • Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA).[Link]

  • Highly Cytotoxic Copper(II) Mixed-Ligand Quinolinonato Complexes: Pharmacokinetic Properties and Interactions with Drug Metabolizing Cytochromes P450. National Institutes of Health (NIH) / PMC. [Link]

  • CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • ADME Cytochrome P450 TDI Assay. BioDuro-Global CRDMO. [Link]

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Safety & Regulatory Compliance

Safety

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine proper disposal procedures

An in-depth technical guide for the safe handling, operational management, and disposal of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine . Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the safe handling, operational management, and disposal of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine .

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I frequently observe laboratories treating complex pharmaceutical intermediates as generic organic waste. This is a critical operational error. 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is a structurally complex heterocyclic compound containing a primary amine, a pyridine ring, and a quinoline core. Proper disposal requires a mechanistic understanding of its chemical behavior, environmental persistence, and combustion profile.

To safely manage this compound, researchers must first understand the structural causality behind its hazards:

  • Hepatotoxicity & Carcinogenicity: The quinoline core is classified by the EPA as a likely human carcinogen, with chronic exposure linked to hepatic hemangioendotheliomas[1][2]. Strict containment is non-negotiable to prevent the inhalation of aerosolized powders.

  • Environmental Toxicity: Both pyridine and quinoline derivatives exhibit high toxicity to aquatic life and resist rapid biodegradation in aquatic ecosystems[3][4]. This strictly prohibits any form of drain disposal[5].

  • Combustion Chemistry: With a molecular formula rich in nitrogen (C₁₆H₁₅N₃), the thermal destruction of this compound will generate significant volumes of toxic nitrogen oxides (NOx). Disposal must be routed exclusively to facilities equipped with flue gas scrubbers[3].

Quantitative Hazard & Logistical Data

Property / HazardClassification / DataOperational Implication (The "Why")
Chemical Class Heterocyclic Primary AmineBasic nature; incompatible with strong oxidizers and concentrated acids.
Target Organ Toxicity Liver, Central Nervous SystemRequires handling in a certified Class II biological safety cabinet or chemical fume hood[6].
Aquatic Toxicity High (LC50 < 100 mg/L)Must be segregated into dedicated, leak-proof hazardous waste streams[3][4].
Combustion Byproducts CO, CO₂, NOxMandates high-temperature incineration with an afterburner and NOx scrubbing[3].
Glove Compatibility Nitrile or Butyl RubberPyridine derivatives rapidly permeate latex; nitrile/butyl provides a necessary chemical barrier[5][7].

Waste Segregation & Disposal Workflow

The following decision matrix illustrates the self-validating workflow for processing 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine waste streams to ensure regulatory compliance and environmental safety.

Workflow A 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine Waste Generated B Determine Physical State A->B C Solid Waste (Powder, Contaminated Consumables) B->C Dry/Solid D Liquid Waste (Reaction Mixtures, Rinsates) B->D Dissolved E Double-Bag in Compatible Polyethylene Containers C->E F Segregate by Solvent Type (Halogenated vs. Non-Halogenated) D->F H High-Temperature Incineration (Requires NOx Flue Gas Scrubber) E->H G Verify pH & Seal in HDPE Liquid Carboys F->G G->H

Workflow for the segregation, containment, and disposal of heterocyclic amine waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Containment and Decontamination

Purpose: To securely package solid free-base or salt forms of the compound, preventing aerosolization and dermal exposure.

  • Preparation: Don appropriate PPE, including a fully-buttoned lab coat, chemical safety goggles, and double-layered nitrile or butyl rubber gloves[5][7]. Ensure work is conducted inside a functioning chemical fume hood with adequate face velocity[6].

  • Collection: Using non-sparking spatulas[6][8], carefully transfer all solid waste (including contaminated weighing paper, pipette tips, and filter cakes) into a primary high-density polyethylene (HDPE) wide-mouth container.

    • Validation Check: Inspect the primary container for static charge buildup, which can cause the fine powder to aerosolize and coat the outside of the container. If static is present, use an anti-static zero-stat gun before transfer.

  • Secondary Containment: Seal the primary container tightly and place it inside a secondary sealable bag or a secondary HDPE bucket to prevent leaks during transit.

  • Labeling: Affix a standardized hazardous waste label. Explicitly list the full chemical name, mark as "Toxic/Carcinogenic Solid", and note "Incineration Required - NOx Hazard".

Protocol B: Liquid Waste Segregation and Packaging

Purpose: To safely dispose of reaction mother liquors, chromatography fractions, or rinsates containing the compound.

  • Segregation: Determine the solvent matrix. Do not mix this basic amine waste with acidic waste streams. The causality here is critical: mixing concentrated amines with acids leads to exothermic salt formation, which can cause rapid solvent boiling, pressure buildup, and catastrophic container rupture.

  • Transfer: Funnel the liquid waste into a dedicated, chemically compatible liquid waste carboy (glass or HDPE)[5].

    • Validation Check: Measure the pH of the waste stream using indicator strips before sealing the carboy. If the pH > 9, explicitly log the waste as "Corrosive/Basic Organic Waste" to alert the downstream disposal facility of its reactivity profile.

  • Decontamination of Glassware: Rinse contaminated glassware with a compatible solvent (e.g., ethanol or acetone) to dissolve residual amine[4]. Collect this rinsate in the same liquid waste carboy.

  • Storage: Store the sealed container in a cool, well-ventilated secondary containment tray away from direct sunlight and ignition sources[5][8].

Protocol C: Emergency Spill Response

Purpose: Immediate mechanical recovery and neutralization of accidental releases to prevent environmental contamination and personnel exposure.

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and maximize room ventilation to disperse any volatile pyridine/amine fumes[5][7].

  • Containment: Stop the leak if safe to do so. For liquid spills, surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or vermiculite[6][8]. Do not use combustible sawdust, as the amine may react or lower the ignition threshold.

  • Mechanical Recovery: Sweep the absorbed material using a non-sparking brush and dustpan. For solid powder spills, avoid dry sweeping; instead, lightly dampen the powder with a suitable solvent (if safe) or use a HEPA-filtered vacuum designed specifically for hazardous dust[3].

  • Final Cleanup: Transfer all spill cleanup materials into a designated hazardous waste bucket, seal tightly, and label for high-temperature incineration[4][5]. Wash the spill area thoroughly with soap and water.

Final Disposal Logistics

Never attempt to neutralize or dispose of this compound in-house. The ultimate destruction of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine must be contracted to a licensed hazardous waste facility. Ensure the facility utilizes a rotary kiln or liquid injection incinerator equipped with an afterburner and a flue gas scrubber to safely neutralize the nitrogenous combustion byproducts[3][7].

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine. The guidance here...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine. The guidance herein is synthesized from established safety protocols for analogous chemical structures and general laboratory best practices to ensure the well-being of personnel and the integrity of research.

Hazard Assessment and Triage

The primary operational directive is to treat 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine with a high degree of caution, assuming it possesses hazards similar to other aminopyridine derivatives. These hazards can include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1][2][3][4][5][6][7]

Key Structural Alerts and Their Implications:

  • Aminopyridine Moiety: Aminopyridines are known to be toxic.[1][4][5] Exposure can lead to adverse health effects. Therefore, engineering controls and personal protective equipment are paramount to prevent inhalation, ingestion, or skin contact.

  • Quinoline Moiety: While less acutely toxic than aminopyridines, quinoline derivatives can still present hazards. The combined structure necessitates a cautious approach.

  • Primary Amine Group: Primary amines can be corrosive and may cause skin and eye irritation or burns.[3][7]

A thorough risk assessment should be conducted before any handling of this compound. This assessment must be documented and reviewed by the laboratory's safety officer.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to create a robust barrier against potential exposure. The minimum required PPE for handling 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is outlined below.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[8][9][10]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9][10][11]Prevents skin contact. Gloves should be inspected for integrity before each use and changed frequently.
Body Protection Flame-resistant lab coat.[11]Protects skin and personal clothing from spills and splashes.
Respiratory Protection Use in a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust.[8]
Footwear Closed-toe shoes.[11]Protects feet from spills and falling objects.

Glove Selection and Use:

Disposable nitrile gloves are generally suitable for incidental contact.[9][10] However, for prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information if available. Contaminated gloves must be removed and disposed of properly before leaving the work area.[11]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for minimizing risk. The following step-by-step guidance outlines the safe handling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (if available for analogous compounds), and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] The storage location should be secure and accessible only to authorized personnel.

Handling and Use
  • Designated Area: All handling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine must be conducted in a designated area, such as a chemical fume hood.[8]

  • Ventilation: Ensure adequate ventilation to minimize the concentration of any airborne contaminants.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2][13] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][13]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a clearly labeled, sealed, and compatible waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[1][14] Incineration in a permitted hazardous waste incinerator is often the preferred method for organic compounds.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_start Start: Review Protocol & SDS (for analogs) ppe Don Appropriate PPE prep_start->ppe Checkpoint 1: Safety Review fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh Checkpoint 2: Engineering Controls dissolve Dissolve in Solvent weigh->dissolve reaction_setup Set up Reaction Apparatus dissolve->reaction_setup Transition to Reaction add_reagents Add Reagents reaction_setup->add_reagents monitor Monitor Reaction add_reagents->monitor Checkpoint 3: Active Monitoring quench Quench Reaction monitor->quench Transition to Work-up extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify decontaminate Decontaminate Glassware purify->decontaminate Transition to Cleanup waste_collection Collect Hazardous Waste decontaminate->waste_collection Checkpoint 4: Waste Segregation dispose Dispose via EHS waste_collection->dispose cleanup_end End: Clean Work Area dispose->cleanup_end

Caption: Experimental workflow with integrated safety checkpoints.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][12]

Always have the Safety Data Sheet (or this guide and information on analogous compounds) available for emergency responders.

Conclusion: A Culture of Safety

The safe handling of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, and indeed any chemical, is predicated on a foundation of knowledge, preparation, and unwavering adherence to safety protocols. By understanding the potential hazards and implementing the operational and disposal plans outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also ensures the continued integrity and success of your scientific endeavors.

References

  • Personal Protective Equipment | Department of Chemistry and Biochemistry.
  • 4-Aminopyridine - SynQuest Labs.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • 7 Critical Pieces of Chemistry Lab Safety Equipment - SciSure.
  • SAFETY DATA SHEET - 2-Amino-4-ethylpyridine.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog.
  • 1-(Pyridin-2-yl)ethan-1-amine - PubChem.
  • SAFETY DATA SHEET - SC-237854 - 2-(2-Pyridyl)ethylamine.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS - Loba Chemie.
  • Aminopyridines - EPA.
  • Chemwatch MSDS 2671-2 - Sdfine.
  • SAFETY DATA SHEET - 2-(piperidin-1-yl)ethane-1-thiol - Enamine.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2-Aminopyridine Safety Data Sheet - Jubilant Ingrevia Limited.
  • 1-(4-METHYL-PYRIDIN-2-YL)-ETHYLAMINE | CAS 58088-63-4 GHS SDS.
  • 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanol - EvitaChem.
  • 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 - ChemicalBook.
  • 2-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 854051 - PubChem.

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